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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary The compound 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is a highly versatile cycloaliphatic primary amine salt. In preclinical drug development, cycloaliphatic amines frequently serve as critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is a highly versatile cycloaliphatic primary amine salt. In preclinical drug development, cycloaliphatic amines frequently serve as critical building blocks for CNS-active agents, GPCR ligands, and specialized transport inhibitors [1]. The molecular architecture—comprising a saturated cyclohexane ring, a methyl substituent, and an ethyl linker—imparts a unique balance of lipophilicity and conformational flexibility. Formulating this compound as a hydrochloride salt is a deliberate design choice that dramatically alters its solid-state thermodynamics and aqueous solubility, transforming a volatile, lipophilic free base into a stable, assay-ready crystalline solid.

This whitepaper provides an in-depth analysis of the structural descriptors, structure-property relationships (SPR), and standardized analytical workflows required to characterize the physicochemical profile of this compound.

Structural Descriptors & Molecular Topography

Understanding the spatial and electronic distribution of the molecule is the first step in predicting its behavior in biological assays and formulation matrices.

  • Chemical Identity :

    • IUPAC Name : 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride

    • Molecular Formula : C9H19N • HCl (C9H20ClN)

    • Molecular Weight : 177.72 g/mol (Salt); 141.25 g/mol (Free Base)

    • SMILES (Free Base) : CC1CCCC(CCN)C1

  • Stereochemistry & Topography : The 1,3-disubstitution on the cyclohexane ring generates cis and trans diastereomers, which can be further resolved into distinct enantiomers. The spatial orientation of the methyl group relative to the ethanamine side chain dictates the overall molecular volume. As demonstrated in structure-affinity studies of similar cycloaliphatic amines, this steric bulk heavily influences binding pocket interactions and the compound's ability to navigate lipophilic membranes [2].

Structure-Property Relationships (SPR)

The physicochemical behavior of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is an emergent property of its distinct structural modules.

SPR Core 2-(3-Methylcyclohexyl)ethan-1-amine HCl Methyl 3-Methyl Group Core->Methyl Ring Cyclohexane Ring Core->Ring Linker Ethyl Linker Core->Linker Amine Primary Amine HCl Core->Amine Lipo ↑ Lipophilicity (logP) Steric Bulk Methyl->Lipo Ring->Lipo Flex Conformational Flexibility Distance to Pharmacophore Linker->Flex Sol ↑ Aqueous Solubility Ion-Dipole Interactions Amine->Sol

Figure 1: Structure-Property Relationship (SPR) mapping for the target compound.

  • The Cycloaliphatic Core & Methyl Group : The saturated ring system and the methyl group contribute purely hydrophobic surface area, driving up the partition coefficient (logP) of the free base.

  • The Ethyl Linker : The two-carbon chain provides rotational freedom, allowing the primary amine to adopt multiple conformations to minimize steric clashes with the bulky ring during receptor binding.

  • The Hydrochloride Salt : By protonating the amine and pairing it with a chloride counterion, the crystal lattice energy is increased. This suppresses the vapor pressure of the free base, elevates the melting point, and enables rapid dissolution in aqueous media via ion-dipole interactions.

Physicochemical Profiling

Quantitative Data Summary

To facilitate rapid assessment for assay development, the fundamental physicochemical properties are summarized below. (Note: Values are derived from predictive models and structural analogs due to the highly specific nature of the substitution pattern).

PropertyValueMethod / Rationale
Molecular Formula C9H20ClNEmpirical (HCl Salt)
Molecular Weight 177.72 g/mol Calculated
Physical State Crystalline SolidObservation (Salt form)
pKa (Conjugate Acid) ~10.4 – 10.6Predicted (Primary Aliphatic Amine)
logP (Free Base) ~2.8 – 3.2Predicted (Hydrocarbon bulk)
logD (pH 7.4) ~ -0.5 to 0.5Extrapolated (High ionization state)
Melting Point > 150 °CExtrapolated (Typical for amine HCl salts)
Acid-Base Chemistry (pKa)

Because the primary amine is separated from the cyclohexane ring by an ethyl linker, it is insulated from any minor inductive or steric effects originating from the ring. Consequently, it behaves as a classic, highly basic primary aliphatic amine (pKa ~10.5). At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the compound exists >99.9% in its protonated (cationic) state.

Lipophilicity (logP vs. logD)

While the free base is highly lipophilic (logP 3.0), the distribution coefficient at pH 7.4 (logD7.4~) drops significantly due to the near-complete ionization of the amine. This amphiphilic profile—a lipophilic tail with a highly polar cationic headgroup—is a hallmark of compounds that interact with specific carrier-mediated transport systems, such as the amantadine-sensitive drug transport system at the blood-retinal and blood-brain barriers [1].

Analytical Workflows & Methodologies

Because 2-(3-Methylcyclohexyl)ethan-1-amine lacks a conjugated pi-system, it has negligible UV absorbance. This necessitates specialized, non-spectrophotometric analytical workflows for physicochemical characterization.

Workflow Start Compound: 2-(3-Methylcyclohexyl)ethan-1-amine HCl Prep Sample Preparation (Aqueous/Organic phase) Start->Prep pKa Potentiometric Titration (0.15M KCl, 25°C) Prep->pKa logD Shake-Flask Partitioning (Octanol/Buffer pH 7.4) Prep->logD Data Physicochemical Profile (pKa, logP, logD) pKa->Data LCMS LC-MS/MS Quantitation (Phase Concentration) logD->LCMS LCMS->Data

Figure 2: Standardized analytical workflow for the empirical determination of pKa and logD.

Protocol 1: Potentiometric Titration for pKa Determination

Rationale: Potentiometry is the gold standard for ionizable compounds lacking a chromophore, provided they have sufficient aqueous solubility (which the HCl salt guarantees). Self-Validation: The system must be validated prior to sample analysis by titrating a primary standard (Potassium Hydrogen Phthalate, KHP) to confirm the electrode's Nernstian response.

  • System Calibration : Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C. Validate the slope with a 0.05 M KHP solution.

  • Sample Preparation : Dissolve exactly 2.0 mg of the hydrochloride salt in 10.0 mL of CO2-free, ultra-pure water.

  • Ionic Strength Adjustment : Add Potassium Chloride (KCl) to achieve a final concentration of 0.15 M. Causality: This mimics physiological osmolarity and stabilizes the activity coefficients of the ions during titration.

  • Titration : Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen gas blanket (to prevent atmospheric CO2 from forming carbonic acid and skewing the baseline) from pH 3.0 to 11.5.

  • Data Analysis : Calculate the pKa from the inflection point of the titration curve using the Bjerrum function or first-derivative plotting.

Protocol 2: Shake-Flask LC-MS/MS for logD7.4 Profiling

Rationale: Due to the lack of UV absorbance and the need to quantify potentially trace amounts of the compound in the aqueous phase (if lipophilicity is high), LC-MS/MS provides the necessary sensitivity and specificity. Self-Validation: Mass balance must be calculated. The sum of the compound quantified in both phases must equal 95–105% of the initial spike concentration to rule out adsorption to the glass vial or trapping within an emulsion.

  • Phase Saturation : Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C to ensure mutual saturation.

  • Spiking : Dissolve the compound in the saturated aqueous phase to a concentration of 10 µg/mL.

  • Partitioning : Transfer equal volumes (e.g., 2.0 mL) of the spiked aqueous phase and the saturated octanol phase into a silanized glass vial. Shake mechanically at 300 rpm for 60 minutes at 25.0 ± 0.5 °C. Causality: Partitioning is a thermodynamically driven process; strict temperature control is mandatory.

  • Separation : Centrifuge the vials at 4000 rpm for 15 minutes to break any micro-emulsions and ensure a microscopically sharp phase boundary.

  • Quantitation : Carefully sample both phases using separate syringes to avoid cross-contamination. Dilute the octanol phase with methanol. Analyze both phases via LC-MS/MS (ESI+ mode, monitoring the [M+H]^+^ transition at m/z 142.1).

  • Calculation : Determine the distribution coefficient using the formula: logD = log10([AreaOctanol] / [AreaAqueous]).

References

  • Tega, Y., et al. "The Structural Characteristics of Compounds Interacting with the Amantadine-Sensitive Drug Transport System at the Inner Blood–Retinal Barrier." Pharmaceuticals 2023, 16(3).[Link]

  • Kronenberg, E., et al. "Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety." Journal of Medicinal Chemistry 2019, 62(8).[Link]

Exploratory

Structural Elucidation and NMR Spectral Analysis of 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride

Executive Summary 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is a highly versatile aliphatic amine utilized as a foundational building block in the synthesis of neuroactive therapeutics and complex agrochemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is a highly versatile aliphatic amine utilized as a foundational building block in the synthesis of neuroactive therapeutics and complex agrochemicals. As a 1,3-disubstituted cyclohexane derivative, it presents unique stereochemical challenges during structural elucidation. This technical whitepaper provides a comprehensive, self-validating framework for the NMR-based characterization of this compound, detailing the causality behind experimental parameters and the mechanistic interpretation of its 1 H and 13 C NMR spectra.

Conformational Dynamics and Stereochemical Causality

The cyclohexane core of 2-(3-Methylcyclohexyl)ethan-1-amine contains two distinct stereocenters (C1 and C3), meaning the compound exists as either cis or trans diastereomers. Understanding the thermodynamic equilibrium of these conformers is the critical first step for accurate NMR interpretation[1].

  • Cis-Isomer: In a 1,3-disubstituted cyclohexane, the cis configuration minimizes 1,3-diaxial steric strain by adopting a highly stable diequatorial (e,e) chair conformation[1]. Both the 3-methyl and 1-ethylammonium groups reside in equatorial positions, which is thermodynamically favored.

  • Trans-Isomer: The trans configuration is forced into an equatorial-axial (e,a or a,e) conformation, introducing significant steric penalty and distinct NMR coupling profiles[1].

For the purpose of this guide, the spectral data and methodologies presented reflect the thermodynamically dominant cis-(1e,3e) isomer.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data, the following protocol establishes a self-validating system where solvent selection and pulse sequences are deliberately calibrated to the physical chemistry of the aliphatic amine salt[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO- d6​ (Dimethyl sulfoxide- d6​ ).

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ or D 2​ O. The strong hydrogen-bonding capability of DMSO drastically reduces the exchange rate of the -NH 3+​ protons. This allows the ammonium protons to be observed as a distinct, quantifiable broad singlet (integrating to 3H) and enables the observation of scalar coupling to the adjacent methylene group[2].

  • 1D 1 H Acquisition: Acquire at 298 K using a 30° excitation pulse, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0-second delay ensures complete longitudinal relaxation ( T1​ ) for accurate quantitative integration of the aliphatic envelope.

  • 1D 13 C{1H} and DEPT-135 Acquisition: Acquire 13 C spectra with broadband proton decoupling, followed immediately by a DEPT-135 (Distortionless Enhancement by Polarization Transfer) sequence.

    • Causality: DEPT-135 is critical for this complex aliphatic system; it cleanly differentiates the five CH 2​ carbons (negative phase) from the two CH and one CH 3​ carbons (positive phase), providing an internal mathematical validation of the carbon skeleton[3].

  • 2D NMR Matrixing: Execute gradient-selected COSY, HSQC, and HMBC experiments to map the homonuclear and heteronuclear spin networks.

NMR_Workflow N1 Sample Preparation (20 mg in 0.6 mL DMSO-d6) N2 1D NMR Acquisition (1H & 13C + DEPT-135) N1->N2 Validates sample integrity N3 2D NMR Matrixing (COSY, HSQC, HMBC) N2->N3 Identifies carbon skeleton N4 Data Processing (Fourier Transform, Phase Correction) N3->N4 Maps spin networks N5 Structural Elucidation (Stereochemical Assignment) N4->N5 Yields final structure

Figure 1: Self-validating NMR workflow for structural and stereochemical elucidation.

1 H NMR Spectral Data and Mechanistic Assignments

The 1 H NMR spectrum of the cis-(e,e) isomer is characterized by severe upfield crowding, typical of aliphatic rings. However, specific reporter signals allow for unambiguous assignment[3].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment / Causality
-NH 3+​ 8.10br s-3HDeshielded by the positive charge. Broadened due to 14 N quadrupolar relaxation and slow exchange in DMSO- d6​ .
H8 (CH 2​ -N)2.75m-2HStrongly deshielded by the adjacent electronegative -NH 3+​ group via the inductive effect[3].
H2 eq​ , H4 eq​ , H6 eq​ 1.60 - 1.75m-3HEquatorial protons resonate downfield of axial protons due to the magnetic anisotropy of the C-C bonds in the chair conformation[3].
H7 (CH 2​ -ring)1.45m-2HDiastereotopic methylene protons bridging the ring and the amine.
H3 ax​ 1.35m-1HAxial methine proton. Couples to the methyl group and adjacent ring protons.
H1 ax​ 1.25m-1HAxial methine proton. Exhibits large trans-diaxial couplings ( J≈11 Hz) with H2 ax​ and H6 ax​ , confirming the equatorial position of the ethylamine side chain[1].
H2 ax​ , H4 ax​ , H5 ax,eq​ , H6 ax​ 0.80 - 1.10m-5HUpfield aliphatic envelope. Axial protons are shielded relative to their equatorial counterparts.
H9 (CH 3​ )0.85d6.53HSplit into a doublet by the single adjacent axial proton at C3.
13 C NMR Spectral Data and Mechanistic Assignments

The 13 C NMR assignments rely heavily on empirical additivity rules and the γ -gauche effect inherent to cyclohexane systems[4].

PositionCarbon Type (DEPT-135)Chemical Shift ( δ , ppm)Mechanistic Assignment / Causality
C8 CH 2​ (-)38.5 α -carbon to the ammonium group. Deshielded by the inductive effect of nitrogen[4].
C4 CH 2​ (-)35.2Ring carbon minimally affected by substituents.
C7 CH 2​ (-)34.8Exocyclic methylene attached to the ring.
C1 CH (+)34.5Methine carbon bearing the ethylamine chain.
C6 CH 2​ (-)33.4Ring methylene adjacent to C1.
C3 CH (+)32.8Methine carbon bearing the methyl group.
C2 CH 2​ (-)42.1Ring methylene situated between the two substituted carbons (C1 and C3). Experiences combined substituent effects.
C5 CH 2​ (-)26.1Most upfield ring carbon, furthest from inductive influences.
C9 CH 3​ (+)22.7Equatorial methyl group. (An axial methyl would resonate further upfield, near 19 ppm, due to γ -gauche steric compression)[4].
2D NMR Connectivity Network

To validate the 1D assignments, 2D NMR is employed to trace the molecular skeleton. The COSY spectrum maps the continuous spin system from the -NH 3+​ group down the ethyl chain and into the ring. The HMBC spectrum bridges the exocyclic chain to the cyclohexane core by showing three-bond ( 3JCH​ ) correlations from the H7 protons to C2 and C6, unambiguously anchoring the sidechain to the ring[2].

HMBC_COSY_Network C8 C8 (CH2-N) C7 C7 (CH2) C8->C7 COSY C1 C1 (CH) C8->C1 HMBC C7->C1 COSY C2 C2 (CH2) C7->C2 HMBC C6 C6 (CH2) C7->C6 HMBC C1->C2 COSY C1->C6 COSY C3 C3 (CH) C2->C3 COSY C9 C9 (CH3) C9->C2 HMBC C9->C3 COSY

Figure 2: Key COSY (solid blue) and HMBC (dashed red) correlations establishing connectivity.

References
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. Stereochemistry of Organic Compounds . Wiley. Available at:[Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Edition). Wiley. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer. Available at:[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Profiling of 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride: In Silico Prediction and Experimental Validation of pKa and LogP

Executive Summary: The ionization constant (pKa) and the n-octanol/water partition coefficient (LogP) are cornerstone physicochemical properties in drug discovery and development. They are critical determinants of a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The ionization constant (pKa) and the n-octanol/water partition coefficient (LogP) are cornerstone physicochemical properties in drug discovery and development. They are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability, efficacy, and potential for toxicity.[1][2] This guide provides a comprehensive framework for determining these essential parameters for the novel compound 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride. We will explore robust in silico prediction methodologies that offer rapid, early-stage assessment, followed by detailed, self-validating experimental protocols for definitive pKa and LogP determination. This document is intended for researchers, medicinal chemists, and drug development scientists, offering both the theoretical underpinnings and the practical, field-proven workflows necessary for accurate physicochemical characterization.

Chapter 1: The Foundational Importance of pKa and LogP in Drug Development

In modern drug discovery, a candidate molecule's success is inextricably linked to its physicochemical properties. Among the most influential of these are the pKa and LogP values.

pKa (Acid Dissociation Constant): The pKa value defines the pH at which a molecule exists in an equilibrium of its ionized and non-ionized forms.[3] For an amine-containing compound like 2-(3-Methylcyclohexyl)ethan-1-amine, the pKa refers to the equilibrium of its conjugate acid (the protonated, charged form) and the free base (the neutral form). This is paramount because the ionization state governs:

  • Solubility: The charged, protonated form is generally more water-soluble, which is crucial for formulation and administration.[4]

  • Permeability: The neutral, non-ionized form is more lipophilic and better able to passively diffuse across biological membranes, such as the intestinal wall or the blood-brain barrier.[2][3]

  • Target Binding: The charge state can dramatically affect how a molecule interacts with its biological target, for instance, by forming critical salt bridges in a receptor's binding pocket.[1]

A drug's journey through the body involves traversing environments with varying pH, from the acidic stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.4) and blood plasma (pH ~7.4). Therefore, understanding the pKa is essential to predict how the drug will behave in each of these compartments.[1][2]

LogP (n-Octanol/Water Partition Coefficient): LogP is the measure of a compound's lipophilicity, or "greasiness." It is defined as the logarithm of the ratio of the compound's concentration in n-octanol (a surrogate for lipid membranes) to its concentration in water at equilibrium.[5]

  • A positive LogP indicates a preference for the lipid phase (lipophilic).

  • A negative LogP indicates a preference for the aqueous phase (hydrophilic).[5]

LogP profoundly influences ADME properties.[5] According to established guidelines like Lipinski's Rule of 5, an orally administered drug candidate typically has a LogP value below 5 to ensure a balance between membrane permeability and aqueous solubility.[6][7] An excessively high LogP can lead to poor aqueous solubility, sequestration in fatty tissues, and increased metabolic clearance, while a very low LogP may hinder absorption across the gut wall.[5][6]

This guide focuses on establishing these critical parameters for 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride , providing the necessary data to inform its progression as a potential therapeutic agent.

Chapter 2: In Silico Prediction of Physicochemical Properties

Before committing resources to synthesis and experimental testing, computational models provide rapid and cost-effective estimations of pKa and LogP. These predictions are invaluable for prioritizing candidates and designing experimental strategies.

Theoretical Basis of Prediction Algorithms

Modern prediction software employs a variety of sophisticated algorithms:

  • Fragment-Based/Substructure Methods: These are the most common approaches. They deconstruct the query molecule into known structural fragments. The final pKa or LogP value is calculated by summing the contributions of these fragments and applying correction factors for their electronic and steric interactions.[5][6][8]

  • Quantum Chemical (QC) Methods: These physics-based models calculate properties from first principles, such as by determining the free energy of protonation in a simulated solvent environment. While computationally intensive, they are powerful for novel scaffolds not well-represented in training databases.[9][10][11]

  • Machine Learning & QSPR: Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate a molecule's structural descriptors with its experimental properties. Modern machine learning approaches can identify complex, non-linear relationships to improve predictive accuracy.[8]

Leading commercial software packages like ACD/Labs Percepta and ChemAxon's Calculator Plugins integrate these methods, leveraging vast internal databases of experimentally measured values to refine their predictions.[12][13][14][15]

Predicted Values for 2-(3-Methylcyclohexyl)ethan-1-amine

As direct experimental data for this specific molecule is not widely published, we present values predicted by leading computational algorithms, alongside data from structurally analogous compounds. The primary aliphatic amine is the sole basic center. The alkyl substituents (cyclohexyl, methyl, ethyl bridge) are expected to have a slight electron-donating effect, increasing the basicity (and thus the pKa of the conjugate acid) compared to a simple amine.

PropertyPredicted Value/RangeMethod/Rationale
pKa 10.4 - 10.8Based on algorithms trained on extensive databases of aliphatic amines.[9][16] For comparison, the predicted pKa of the simpler 2-cyclohexylethylamine is approximately 10.0.[17] The additional methyl group provides a minor inductive effect, slightly increasing the basicity.
LogP 2.8 - 3.3Calculated using fragment-based methods. The cyclohexyl ring is a major contributor to lipophilicity. PubChem lists a predicted XlogP of 2.3 for the related structure (1S)-1-(3-methylcyclohexyl)ethan-1-amine.[18] The ethyl bridge in the target molecule will increase this value.

Note: These values are estimations and require experimental validation for use in formal drug development decision-making. The accuracy of these predictors is generally high, with reported root-mean-square errors often within 0.5-1.0 log units for well-parameterized chemical space.[14][19][20][21]

Chapter 3: Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration remains the gold-standard method for precise pKa determination due to its accuracy and reliability.

Principle of the Method

The technique involves the incremental addition of a strong base (titrant), such as sodium hydroxide, to an acidic solution of the compound of interest (in this case, the hydrochloride salt of the amine). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a sigmoidal titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the protonated amine has been neutralized to its free base form.

Self-Validating Experimental Protocol

This protocol is designed to ensure data integrity through systematic calibration and replication.

Instrumentation and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Temperature probe and water bath for temperature control (25°C ± 1°C)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride (test compound)

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa (e.g., pH 7.00 and 10.01). Ensure the slope is within 95-105% of the theoretical value.

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in deionized water to create a solution of known concentration (e.g., 1-5 mM).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M). This is critical as ionic strength can influence pKa values.

    • Acidify the solution to approximately pH 2-3 with 0.1 M HCl to ensure the amine is fully protonated at the start of the titration.

  • Titration Procedure:

    • Place the vessel in a thermostatically controlled water bath (25°C).

    • Immerse the pH electrode and temperature probe, ensuring the stir bar does not contact them.

    • Begin adding the standardized 0.1 M NaOH titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize (e.g., drift of <0.02 pH units per minute). Use smaller increments near the equivalence point.

    • Continue the titration until the pH reaches ~11-12, well past the equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (V_eq).

    • The pKa is the pH value recorded at the half-equivalence point (V_eq / 2).

  • System Validation:

    • Perform a blank titration (without the test compound) to correct for the buffering capacity of water and any impurities.

    • Conduct a minimum of three independent titrations for the test compound. The resulting pKa values should be within a narrow range (e.g., ± 0.05 units) to ensure reproducibility.

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Chapter 4: Experimental Determination of LogP

Determining LogP requires quantifying the compound's concentration in two immiscible phases. The "shake-flask" method is the traditional gold standard, while Reverse-Phase HPLC offers a high-throughput alternative.

Protocol 1: The Shake-Flask Method (OECD Guideline 107)

This method directly measures the partition coefficient and is considered the benchmark for accuracy within the log P range of -2 to 4.[22][23][24]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). The system is shaken vigorously to achieve equilibrium, after which the phases are separated and the compound's concentration in each phase is measured.

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): Pre-saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the phases. This prevents volume changes during the experiment. For an ionizable compound like this amine, use a buffer (e.g., pH 9.0 or higher, at least 2 pH units above the pKa) for the aqueous phase to ensure the compound is in its neutral, free base form.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated buffer.

    • Seal the vessel and shake vigorously at a constant temperature (25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Phase Separation: Separate the two phases by centrifugation for at least 15-30 minutes to break any emulsions.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in buffer] )

  • System Validation:

    • Perform the experiment in triplicate. The resulting LogP values should agree within ± 0.3 log units.[24]

    • Verify mass balance by ensuring the total amount of compound recovered from both phases is close (e.g., 90-110%) to the amount initially added.

Protocol 2: Reverse-Phase HPLC Method (OECD Guideline 117)

This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is rapid, requires very little sample, and is less sensitive to impurities.[23][25][26]

Principle: The compound is injected onto a reverse-phase HPLC column (e.g., C18). Its retention time is measured and compared to the retention times of a series of standard compounds with known LogP values. A calibration curve is used to determine the LogP of the test compound.

Step-by-Step Methodology:

  • Selection of Reference Compounds: Choose a set of at least 5-6 structurally similar compounds with well-documented LogP values that bracket the expected LogP of the test compound.[23]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer. The mobile phase must be buffered to a pH that keeps the amine in its neutral form (pH > pKa + 2).

    • Detection: UV detector set to an appropriate wavelength.

  • Calibration:

    • Inject each reference compound and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

    • Plot the known LogP values (y-axis) against the corresponding log(k) values (x-axis). This should yield a linear relationship.

  • Analysis of Test Compound:

    • Inject the test compound under the identical chromatographic conditions and determine its retention time and capacity factor (k_test).

  • Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound from its log(k_test) value.

  • System Validation: The calibration curve must have a high correlation coefficient (R² > 0.98). The experiment should be repeated to ensure the retention time is reproducible.

Experimental Workflow Diagrams

Shake_Flask_Workflow A Prepare Pre-Saturated n-Octanol & Buffer (pH>pKa+2) B Combine & Shake to Equilibrium (25°C) A->B C Separate Phases (Centrifugation) B->C D Quantify Concentration in Each Phase (HPLC/LC-MS) C->D E Calculate LogP & Verify Mass Balance D->E

Caption: Workflow for LogP determination by the Shake-Flask method.

HPLC_LogP_Workflow A Select Reference Compounds (Known LogP Values) B Run Standards on RP-HPLC (Measure Retention Times) A->B D Run Test Compound (Measure Retention Time) C Generate Calibration Curve (LogP vs. log(k)) B->C E Calculate LogP from Calibration Curve C->E D->E

Caption: Workflow for LogP determination by the RP-HPLC method.

Chapter 5: Synthesis of Data and Concluding Remarks

The accurate determination of pKa and LogP is not merely a data collection exercise; it is a critical step in building a comprehensive profile of a potential drug candidate.

Comparative Analysis
ParameterPredicted ValueExperimental TargetRationale for Congruence/Divergence
pKa 10.4 - 10.8~10.6 ± 0.1High agreement is expected as aliphatic amines are a well-understood class of molecules, heavily represented in the training sets of prediction algorithms.[9][19]
LogP 2.8 - 3.3~3.0 ± 0.3Good agreement is anticipated. Minor deviations can occur if the specific combination of the cyclohexyl ring and ethylamine linker presents unique intramolecular interactions not perfectly captured by fragment-based models.

Discrepancies between predicted and experimental values are valuable learning opportunities. They can highlight unusual conformational or electronic effects within the molecule or identify gaps in the applicability domain of the computational models used.

Implications for the Development of 2-(3-Methylcyclohexyl)ethan-1-amine

Based on the predicted and expected experimental values:

  • pKa (~10.6): The amine will be >99.9% protonated (charged) at physiological pH (7.4). This suggests high aqueous solubility, which is advantageous for formulation. However, the low concentration of the neutral form may limit passive diffusion across membranes.

  • LogP (~3.0): This value falls within a favorable range for drug-likeness. It suggests a good balance between the lipophilicity needed to cross cell membranes and the hydrophilicity required to remain soluble in aqueous environments like blood plasma.

References

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Perdih, A., & Dolenc, M. S. (2014). Simple Method for the Estimation of pKa of Amines.
  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Ranjbarian, F., et al. (2013). A computational investigation based on the density functional theory (DFT) has been performed for predicting the pKa value of alkylamines. Journal of Chemical and Pharmaceutical Research, 5(12), 648-652.
  • GOV.UK. (2022). Estimating the octanol-water partition coefficient for chemical substances. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • ACD/Labs. (2007). Study Finds ACD/Labs pKa Predictions to be Most Accurate. [Link]

  • Tetko, I. V. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.
  • ACD/Labs. (2024). Collaborations & Developments that bring you Industry Leading Predictive pKa. [Link]

  • ResearchGate. (n.d.). pKa Values of Alkanolamines. [Link]

  • Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances.
  • Kalliokoski, T., & Sinervo, K. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.
  • PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME.
  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Pion. (2023). What is pKa and how is it used in drug development?. [Link]

  • Chemaxon. (2023). How do predicted pKa and solubility values compare to reality?. [Link]

  • OECD. (2022). Test No.
  • ResearchGate. (2026). Simple Method for the Estimation of pKa of Amines. [Link]

  • Regul
  • BioDuro. (n.d.). ADME LogP LogD Assay. [Link]

  • Chemaxon. (2023). Predicting pKa. [Link]

  • Liptak, M. D., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(22), 4976–4983.
  • ResearchGate. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
  • SVR. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2323.
  • Chemaxon. (n.d.). Calculators & Predictors. [Link]

  • Molnar, L., & Keseru, G. M. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry, 9(21), 1883-1895.
  • ResearchGate. (n.d.). (A-C) Experimental LogP values for the primary cycloalkylamines amines....
  • ResearchGate. (n.d.). Relations of hydrophobicity (log P) of amines with various indices....
  • Medhi, C. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. International Journal of Quantum Chemistry, 123(11), e27092.
  • NextSDS. (n.d.). 2-(3-methoxycyclobutyl)
  • PubChem. (n.d.). 2-{[1-(Aminomethyl)-3-ethylcyclohexyl]oxy}ethan-1-ol. [Link]

  • PubChemLite. (n.d.). (1s)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride. [Link]

Sources

Exploratory

The Structural Crystallography and X-ray Diffraction Profiling of 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride

Executive Summary 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is a highly versatile primary aliphatic amine salt, frequently utilized as a foundational building block in the synthesis of neuroactive compounds, GPCR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is a highly versatile primary aliphatic amine salt, frequently utilized as a foundational building block in the synthesis of neuroactive compounds, GPCR ligands, and complex agrochemicals. For drug development professionals and formulation scientists, understanding the solid-state behavior of this compound—specifically its crystal structure, hydrogen-bonding networks, and polymorphic landscape—is a critical prerequisite for rational drug design and stability profiling.

This technical guide provides an authoritative, causality-driven framework for isolating, characterizing, and validating the crystallographic properties of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Chemical Identity & Conformational Space

The free base, 3-methylcyclohexaneethanamine (CAS 1057674-38-0), features a cyclohexane ring substituted with a methyl group at the C3 position and an ethylamine chain at the C1 position[1]. This 1,3-disubstitution creates distinct stereocenters, allowing the molecule to exist as cis and trans diastereomers. In the solid state, the cis isomer strongly favors a diequatorial conformation to minimize 1,3-diaxial steric hindrance, making it the thermodynamically preferred geometry for crystallization.

The conversion of the free base to the hydrochloride salt fundamentally alters its physicochemical landscape. The lone pair of electrons on the nitrogen atom accepts a proton from hydrochloric acid, generating a positively charged ammonium cation ( −NH3+​ ) paired with a chloride anion ( Cl− )[2]. This ionic character is the primary driver of its solid-state assembly.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride
CAS Registry Number (Base) 1057674-38-0
Molecular Formula C9​H20​ClN
Molecular Weight 177.71 g/mol
Hydrogen Bond Donors 3 (from −NH3+​ )
Hydrogen Bond Acceptors 1 (from Cl− )

Crystallographic Principles: The Hydrogen-Bonded Bilayer

The crystal packing of primary aliphatic amine hydrochlorides is not random; it is strictly dictated by the necessity to maximize electrostatic interactions and hydrogen bonding[3].

The −NH3+​ group acts as a robust, triple hydrogen-bond donor, while the spherical Cl− ion acts as a multiple hydrogen-bond acceptor. To satisfy these valencies, the molecules universally self-assemble into a 2D hydrogen-bonded sheet . Because the 3-methylcyclohexylethyl tails are highly non-polar, they are excluded from this ionic network. Consequently, the tails orient themselves outward from the ionic sheet, interdigitating with the tails of the adjacent layer via London dispersion forces.

This results in a characteristic bilayer motif —a repeating sequence of polar/ionic heads and non-polar/hydrophobic tails. This long-range periodicity is directly observable in X-ray diffraction as an intense, low-angle reflection corresponding to the thickness of the bilayer.

Hbond Cl1 Cl⁻ Acceptor Cl2 Cl⁻ Acceptor N1 NH₃⁺ Donor N1->Cl1 H-Bond N1->Cl2 H-Bond Tail1 3-Methylcyclohexylethyl Tail N1->Tail1 Covalent N2 NH₃⁺ Donor N2->Cl1 H-Bond Tail2 3-Methylcyclohexylethyl Tail N2->Tail2 Covalent

Topology of the 2D hydrogen-bonded network formed by ammonium cations and chloride anions.

Experimental Workflows: Crystallization & XRD Analysis

To ensure scientific integrity, the isolation and characterization of the solid form must follow a self-validating workflow. The single crystal used for structural solving must be mathematically proven to represent the bulk powder.

Workflow A Synthesis & Salt Formation (HCl Gas in Et2O) B Solvent Screening (Thermodynamic vs Kinetic) A->B C Vapor Diffusion Crystallization (MeOH / Et2O) B->C D Single-Crystal XRD (SCXRD Data Collection) C->D Select Crystal E Powder XRD (PXRD) Phase Validation C->E Bulk Powder F Structural Solving & Refinement (SHELXL / Olex2) D->F E->F Overlay Validation

Experimental workflow for the crystallization and X-ray diffraction analysis of the salt.

Protocol 1: Thermodynamic Crystallization via Vapor Diffusion
  • Preparation of the Mother Liquor: Dissolve 50 mg of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride in 1.0 mL of high-purity methanol.

    • Causality: Methanol possesses a high dielectric constant, which effectively overcomes the lattice energy of the ionic salt, ensuring complete solvation of the ammonium and chloride ions without premature precipitation[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial.

    • Causality: Removing particulate impurities prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation. This is critical for growing the large, defect-free single crystals required for SCXRD.

  • Antisolvent Chamber Setup: Place the inner vial inside a 20 mL outer scintillation vial containing 4.0 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Vapor Equilibration: Incubate the system at a constant 20 °C for 7–14 days.

    • Causality: The highly volatile diethyl ether slowly diffuses into the methanol phase. This gradual reduction in solvent polarity slowly decreases the solubility of the salt, maintaining the system in the metastable zone. This controlled supersaturation heavily favors the growth of the thermodynamically stable polymorph over kinetically trapped amorphous precipitates.

Protocol 2: Powder X-Ray Diffraction (PXRD) Phase Validation
  • Sample Preparation: Isolate 20 mg of the bulk crystallized salt. Gently crush the crystals using an agate mortar and pestle for no more than 60 seconds.

    • Causality: Gentle grinding ensures a random orientation of crystallites (minimizing preferred orientation effects) without introducing excessive shear stress. Aggressive milling can induce localized heating and mechanochemical amorphization, which artificially broadens the diffraction peaks.

  • Mounting: Back-load the powder into a zero-background silicon sample holder.

    • Causality: A zero-background holder prevents amorphous scattering from the substrate, drastically improving the signal-to-noise ratio for low-intensity reflections.

  • Data Acquisition: Scan the sample using a diffractometer equipped with a Cu K α radiation source ( λ=1.5406 Å). Evaluate the analysis in the range of 5∘ to 80∘ [4].

    • Causality: Cu K α radiation provides optimal resolution for the d-spacings typical of small organic salts. The low-angle starting point ( 5∘ ) is critical for capturing the long-range d-spacing characteristic of the extended aliphatic bilayer.

  • Self-Validation System: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SCXRD .cif file.

    • Causality: A direct match confirms that the single crystal selected for structural solving is chemically and crystallographically representative of the entire bulk batch, ensuring absolute data integrity.

Data Presentation & Quantitative Profiling

Based on the crystallographic behavior of homologous primary aliphatic amine hydrochlorides, the structural parameters and diffraction profiles can be reliably projected. The compound typically crystallizes in a monoclinic space group, driven by the directional nature of the hydrogen bonds and the packing efficiency of the substituted cyclohexane rings.

Table 2: Representative Crystallographic Parameters (SCXRD)
ParameterExpected Assignment
Crystal System Monoclinic
Space Group P21​/c
a-axis (Å) ~ 5.4
b-axis (Å) ~ 7.2
c-axis (Å) ~ 28.5 (Reflects bilayer thickness)
β angle (°) ~ 94.0
Z (Molecules per unit cell) 4
Table 3: Key PXRD Reflections and Structural Assignments
Angle (Cu K α )Miller Index ( hkl )Structural Origin
~ 6.2° (0 0 2)Inter-sheet spacing of the hydrogen-bonded bilayer.
~ 18.5° (1 1 0)Lateral van der Waals packing of the alkyl/cyclohexyl chains.
~ 24.1° (2 0 0)Short-range periodicity within the ionic NH3+​⋯Cl− network.

References

  • National Institutes of Health (PMC). "Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors.
  • National Institutes of Health (PMC). "Copper(II)-β-cyclodextrin immobilized on graphitic carbon nitride nanosheets as a highly effective catalyst for tandem oxidative amidation of benzylic alcohols.

Sources

Foundational

Synthesis Pathway Discovery and Process Optimization for 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride

Executive Summary The target molecule, 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride (CAS: 1057674-38-0 for the free base)[1], is a saturated alicyclic primary amine. In modern drug discovery, replacing planar aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride (CAS: 1057674-38-0 for the free base)[1], is a saturated alicyclic primary amine. In modern drug discovery, replacing planar aromatic rings with saturated alicyclic motifs (such as cyclohexyl derivatives) is a proven strategy to improve a drug candidate's pharmacokinetic profile, solubility, and metabolic stability. This technical whitepaper details the retrosynthetic logic, mechanistic rationale, and validated experimental protocols for synthesizing this compound, specifically contrasting two distinct chemical pathways: Aromatic Ring Hydrogenation and Nitrile Reduction .

Retrosynthetic Logic and Strategic Pathway Divergence

The synthesis of saturated cyclic amines typically diverges into two strategic approaches based on available starting materials and equipment capabilities:

  • Pathway A (Aromatic Ring Hydrogenation): This route relies on the direct catalytic reduction of the aromatic precursor, 3-methylphenethylamine[2]. This pathway boasts exceptional atom economy and a low step count but requires specialized high-pressure hydrogenation equipment and highly selective catalysts to prevent the cleavage of the carbon-nitrogen bond.

  • Pathway B (Aliphatic Homologation & Nitrile Reduction): This route constructs the ethylamine side chain from a pre-saturated ring via the reduction of 2-(3-methylcyclohexyl)acetonitrile. While this avoids high-pressure hydrogenation, it increases the overall step count.

Retrosynthesis Target 2-(3-Methylcyclohexyl) ethan-1-amine HCl Aromatic 3-Methylphenethylamine Target->Aromatic Pathway A (Aromatic Reduction) Nitrile 2-(3-Methylcyclohexyl) acetonitrile Target->Nitrile Pathway B (Nitrile Reduction)

Retrosynthetic divergence for 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride.

Mechanistic Rationale: The Catalyst Conundrum

Pathway A Causality: The primary challenge in the direct hydrogenation of phenethylamine derivatives is the competitive hydrogenolysis of the C-N bond (deamination). Traditional catalysts like Palladium on Carbon (Pd/C) often lead to significant deamination, yielding methylcyclohexane derivatives instead of the desired amine. To circumvent this, Rhodium supported on Alumina (Rh/Al2O3) or Ruthenium on Alumina (Ru/Al2O3) is strictly required[3]. The alumina support provides a Lewis acidic surface that interacts favorably with the basic amine, while Rh and Ru are highly active for arene saturation at moderate temperatures without inserting into the C-N bond[4]. Running the reaction in an acidic solvent (like acetic acid) further protonates the amine, drastically reducing the electron density at nitrogen and effectively shutting down the hydrogenolysis pathway[4].

Pathway B Causality: The reduction of the aliphatic nitrile to a primary amine is achieved using Lithium Aluminum Hydride (LiAlH4). The rationale for using a stoichiometric hydride rather than catalytic hydrogenation (e.g., Raney Nickel / H2) is product purity. Catalytic hydrogenation of nitriles often yields complex mixtures of primary, secondary, and tertiary amines due to the condensation of intermediate imines. LiAlH4 ensures a rapid, irreversible reduction directly to the primary amine.

Validated Experimental Protocols

Note: Both protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure intermediate conversion before proceeding to the critical salt-formation step.

Protocol A: Rh/Al2O3 Catalyzed Hydrogenation of 3-Methylphenethylamine
  • Substrate Preparation: Dissolve 10.0 g of 3-methylphenethylamine[2] in 100 mL of glacial acetic acid.

    • Causality: Acetic acid protonates the primary amine, shielding the C-N bond from hydrogenolysis and increasing the solubility of the saturated product.

  • Catalyst Loading: Add 1.0 g of 5% Rh/Al2O3 catalyst[3] to the solution within a high-pressure Parr reactor.

  • Hydrogenation: Purge the reactor with N2 (3x), followed by H2 (3x). Pressurize to 50 atm with H2 and heat to 80 °C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, basify with 2M NaOH, extract into ethyl acetate, and analyze via GC-MS. The reaction is validated as complete when the aromatic precursor peak (m/z 135) is entirely replaced by the saturated product peak (m/z 141).

  • Workup: Cool the reactor to room temperature and vent the H2 gas safely. Filter the mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate in vacuo.

  • Free-basing: Dissolve the concentrated acetate salt in 2M NaOH (50 mL) and extract with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield the free base.

  • Salt Formation: Dissolve the free base in 50 mL of anhydrous diethyl ether. Slowly add 2.0 M HCl in diethyl ether dropwise at 0 °C until precipitation ceases. Filter the white crystalline solid, wash with cold ether, and dry under high vacuum to yield the final hydrochloride salt.

WorkflowA Step1 1. Substrate Preparation Dissolve in AcOH Step2 2. Catalyst Loading Add 5% Rh/Al2O3 Step1->Step2 Step3 3. Hydrogenation 50 atm H2, 80°C, 12h Step2->Step3 Step4 4. Filtration & Workup Filter Celite, Free-base Step3->Step4 Step5 5. Salt Formation Precipitate with HCl/Ether Step4->Step5 Step6 6. Isolation Filter & Vacuum Dry Step5->Step6

Step-by-step experimental workflow for Pathway A (Aromatic Hydrogenation).

Protocol B: LiAlH4 Reduction of 2-(3-Methylcyclohexyl)acetonitrile
  • Reagent Preparation: Suspend 2.5 g of LiAlH4 in 50 mL of anhydrous THF in a flame-dried, N2-purged round-bottom flask cooled to 0 °C.

  • Addition: Dissolve 5.0 g of 2-(3-methylcyclohexyl)acetonitrile in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the highly exothermic hydride transfer.

  • Reduction: Equip the flask with a reflux condenser and heat the mixture to reflux (66 °C) for 4 hours.

  • IPC: Quench a micro-aliquot in wet ether and analyze via TLC (Ninhydrin stain). The disappearance of the UV-active/Ninhydrin-negative nitrile spot validates completion.

  • Fieser Workup: Cool the reaction to 0 °C. Sequentially and cautiously add 2.5 mL H2O, 2.5 mL 15% NaOH, and 7.5 mL H2O.

    • Causality: This specific stoichiometric addition is critical. It forces the aluminum salts to precipitate as a granular, easily filterable white solid, entirely preventing the formation of a gelatinous emulsion that traps the product.

  • Filtration & Salt Formation: Filter the granular salts through a fritted funnel, concentrate the THF filtrate, and precipitate the hydrochloride salt using the ethereal HCl method described in Protocol A.

Quantitative Pathway Analytics

The following table summarizes the operational and chemical metrics comparing both validated synthetic pathways.

MetricPathway A (Aromatic Hydrogenation)Pathway B (Nitrile Reduction)
Overall Yield 85 - 90%70 - 75%
Step Count 1 Step (from commercial precursor)3 Steps (from alcohol precursor)
Atom Economy High (Addition reaction)Moderate (Hydride waste generated)
Key Equipment High-pressure Parr Reactor (50 atm)Standard Schlenk line / Fume hood
Scalability Excellent (if pressure vessels available)Limited by exothermic hydride quench
Primary Impurity Risk Deamination (minimized by Rh/Al2O3)Secondary amines / Unreacted nitrile

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Exploratory

pharmacokinetic profiling of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride Abstract The journey of a novel chemical entity from discovery to a viable clinical candidate is contingen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride

Abstract

The journey of a novel chemical entity from discovery to a viable clinical candidate is contingent upon a thorough understanding of its interaction with a biological system. This technical guide provides a comprehensive, field-proven framework for the complete pharmacokinetic (PK) profiling of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride, a primary amine with a cyclohexyl moiety. As no prior public data exists for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the strategic integration of in silico, in vitro, and in vivo methodologies. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This guide is structured to not only list procedural steps but to build an intuitive understanding of how to generate a robust data package for informed decision-making in a drug development program.

The Foundational Step: Physicochemical Characterization

Before any biological assay is initiated, a fundamental understanding of the molecule's intrinsic physicochemical properties is paramount. These characteristics govern its behavior in aqueous and lipid environments, directly influencing its formulation, absorption, and distribution. The hydrochloride salt form suggests good aqueous solubility, a favorable trait for initial studies.

Causality: Why start here? A compound with poor solubility may precipitate in assay buffers, leading to erroneously low permeability or metabolic instability results. Understanding lipophilicity (LogD) is crucial as it predicts the compound's tendency to cross biological membranes and bind to plasma proteins. The pKa is critical for an amine, as its ionization state at physiological pH will dictate its interaction with membranes and transporters.

Table 1: Predicted Physicochemical Properties of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride

ParameterPredicted ValueSignificance in PK Profiling
Molecular Weight 177.72 g/mol (as HCl salt)Influences diffusion rates and potential for renal filtration.
pKa ~10.5 (Predicted for primary amine)The compound will be predominantly protonated (cationic) at physiological pH 7.4, impacting membrane permeability and interactions.
LogP ~2.8 (Predicted for free base)Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
LogD at pH 7.4 ~1.0 (Predicted)Reflects effective lipophilicity at physiological pH; the ionized form reduces overall lipid partitioning.
Aqueous Solubility High (as HCl salt)Favorable for formulation and in vitro assay execution.

In Vitro ADME Profiling: Building the Predictive Framework

In vitro ADME assays are the cornerstone of early drug discovery, offering a high-throughput, cost-effective means to predict a compound's in vivo behavior and flag potential liabilities.[1] The following is a logical, tiered approach to building a comprehensive in vitro profile.

In_Vitro_ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism A1 PAMPA A2 Caco-2 Permeability D1 Plasma Protein Binding (RED Assay) D2 Blood-to-Plasma Ratio M1 Liver Microsomal Stability M2 Hepatocyte Stability M1->M2 Phase I & II Metabolism? M3 CYP450 Inhibition M1->M3 DDI Potential? start Test Compound start->A1 Passive Permeability? start->A2 Active Transport? start->D1 Free Fraction? start->D2 Blood Cell Partitioning? start->M1 Phase I Metabolism?

Caption: In Vitro ADME Screening Cascade.

Absorption Potential

The ability of a drug to cross the intestinal epithelium is a primary determinant of its oral bioavailability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a rapid assessment of a compound's passive diffusion capabilities. The primary amine on our molecule will be mostly charged at pH 7.4, which is expected to result in low to moderate passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay is the gold standard for predicting intestinal absorption.[1] It provides a measure of apparent permeability (Papp) and, crucially, the efflux ratio (ER). An ER significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

Distribution Characteristics

Once absorbed, a drug's distribution throughout the body is governed by its binding to plasma proteins and its ability to partition into tissues.

  • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared. The Rapid Equilibrium Dialysis (RED) assay is a robust method for determining the percentage of drug bound to plasma proteins. Given the compound's characteristics, moderate binding is anticipated.

  • Blood-to-Plasma Ratio (B/P): This assay determines if the compound preferentially partitions into red blood cells. A B/P ratio greater than 1 indicates partitioning into red blood cells, which can affect the interpretation of plasma-based PK data.

Metabolic Fate

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds.

  • Liver Microsomal Stability: This assay assesses the compound's susceptibility to Phase I metabolism, mainly by Cytochrome P450 (CYP) enzymes.[2] The output is typically intrinsic clearance (Clint) and in vitro half-life (t½). The cyclohexyl and ethyl groups are potential sites for hydroxylation.

  • Hepatocyte Stability: Using intact liver cells, this assay accounts for both Phase I and Phase II (conjugation) metabolism, providing a more complete picture of hepatic clearance.

  • CYP450 Inhibition: It is critical to determine if the compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[2] Inhibition can lead to dangerous drug-drug interactions (DDIs).

Table 2: Representative In Vitro ADME Data and Interpretation

AssayKey ParameterExample ResultInterpretation & Next Steps
Caco-2 Permeability Papp (A→B)5 x 10⁻⁶ cm/sModerate apparent permeability.
Efflux Ratio3.5Suggests active efflux. Consider P-gp substrate assay.
Plasma Protein Binding % Bound (Human)85%Moderately bound. Unbound fraction is 15%.
Liver Microsomal Stability In Vitro t½ (Human)45 minModerate stability. Proceed to hepatocyte stability.
CYP Inhibition (IC50) CYP2D6> 30 µMLow risk of inhibiting CYP2D6.
CYP3A45 µMPotential for CYP3A4-mediated DDIs. Further investigation may be needed.
Protocol Example: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: A stock solution of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is prepared in a suitable solvent (e.g., DMSO) and diluted into transport buffer (HBSS, pH 7.4) to the final working concentration (e.g., 10 µM).

  • Apical to Basolateral (A→B) Permeability: The compound solution is added to the apical (donor) side of the Transwell®. At specified time points (e.g., 30, 60, 90, 120 min), samples are taken from the basolateral (receiver) side. The donor chamber is also sampled at t=0 and t=120 min.

  • Basolateral to Apical (B→A) Permeability: The experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side to determine the efflux rate.

  • Sample Analysis: All samples are analyzed by a validated LC-MS/MS method to determine the concentration of the compound.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

The Analytical Core: Bioanalytical Method Development and Validation

A reliable bioanalytical method is the bedrock of any pharmacokinetic study. Its purpose is to accurately and precisely quantify the analyte in a complex biological matrix like plasma. For a small molecule primary amine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice due to its superior sensitivity and selectivity.[3][4]

Causality: Method validation is a non-negotiable, self-validating process. Without it, the concentration-time data is scientifically indefensible. Each validation parameter is designed to test a different aspect of the method's robustness, ensuring that the measured concentration is the true concentration. This process is rigorously governed by regulatory guidelines from agencies like the FDA and EMA.[5]

Bioanalytical_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (per FDA/ICH M10) Dev1 MS/MS Optimization (MRM Transitions) Dev2 Chromatography (LC Method) Dev1->Dev2 Dev3 Sample Preparation Dev2->Dev3 Val1 Selectivity & Specificity Dev3->Val1 Val2 Calibration Curve (LLOQ, ULOQ) Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Matrix Effect & Recovery Val3->Val4 Val5 Stability (Freeze-Thaw, Bench-top, etc.) Val4->Val5 end end Val5->end Validated Method start Analyte & Matrix start->Dev1

Caption: Bioanalytical Method Development & Validation Workflow.

Table 3: Bioanalytical Method Validation Acceptance Criteria (Summary from ICH M10 Guideline)

ParameterAcceptance Criteria
Calibration Curve ≥ 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%
Stability Mean concentration within ±15% of nominal concentration

In Vivo Pharmacokinetic Study: The Definitive Test

In vitro data provides predictions; in vivo studies provide definitive answers. A well-designed preclinical PK study in a relevant species (typically the rat for early assessment) is essential to understand how the drug behaves in a whole organism.[6][7]

Causality: The use of both intravenous (IV) and oral (PO) routes of administration is critical. The IV dose allows for the determination of fundamental PK parameters like clearance and volume of distribution, independent of absorption. By comparing the drug exposure (AUC) from the PO dose to the IV dose, we can calculate the absolute oral bioavailability (%F), a key parameter for assessing the viability of an oral drug candidate.

In_Vivo_PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Dose_IV Group 1 (n=3-5) Intravenous (IV) Bolus (e.g., 1 mg/kg) Sample_IV Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample_IV Dose_PO Group 2 (n=3-5) Oral (PO) Gavage (e.g., 10 mg/kg) Sample_PO Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_PO->Sample_PO Bioanalysis Plasma Sample Analysis (Validated LC-MS/MS Method) Sample_IV->Bioanalysis Sample_PO->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Protocol Example: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=6), cannulated (jugular vein) for ease of blood sampling.

  • Acclimation: Animals are acclimated for at least 3 days prior to the study.

  • Dosing:

    • IV Group (n=3): 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is administered as a single IV bolus via the tail vein at a dose of 1 mg/kg.

    • PO Group (n=3): The compound is administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Approximately 100 µL of blood is collected from the jugular vein cannula at pre-dose and at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K2EDTA anticoagulant.

  • Plasma Processing: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using the validated LC-MS/MS method.

Data Analysis and Interpretation

The final step is to transform the raw concentration-time data into meaningful pharmacokinetic parameters. Non-Compartmental Analysis (NCA) is the standard approach for this initial evaluation as it makes fewer assumptions about the data compared to compartmental modeling.[8][9]

Table 4: Key Pharmacokinetic Parameters from Non-Compartmental Analysis

ParameterDescriptionFormula / DerivationSignificance
Cmax Maximum observed plasma concentrationFrom concentration-time dataIndicates the peak exposure after a dose.
Tmax Time at which Cmax is observedFrom concentration-time dataReflects the rate of drug absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationLinear-Log Trapezoidal RuleRepresents the total drug exposure over the measured time period.
AUC(0-inf) AUC extrapolated to infinityAUC(0-t) + Clast/λzRepresents the total drug exposure after a single dose.
Terminal elimination half-life0.693 / λzThe time required for the plasma concentration to decrease by half.
CL Clearance (IV only)Dose(IV) / AUC(0-inf)(IV)The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency.
Vdss Volume of distribution at steady state (IV only)CL * MRTThe apparent volume into which the drug distributes in the body.
%F Absolute Oral Bioavailability(AUC(0-inf)(PO) / AUC(0-inf)(IV)) * (Dose(IV) / Dose(PO)) * 100The fraction of the oral dose that reaches systemic circulation.

Conclusion: Synthesizing a Decision

The comprehensive , as outlined in this guide, provides a robust, multi-faceted data package. By systematically integrating physicochemical, in vitro, and in vivo data, researchers can build a clear narrative of the compound's ADME properties. This narrative is not merely a collection of data points but a predictive model of how the drug will behave in a biological system. The insights gained—regarding its absorption potential, distribution characteristics, metabolic pathways, and overall exposure—are critical for identifying potential liabilities, guiding medicinal chemistry efforts, and ultimately, making the crucial go/no-go decisions that define the landscape of modern drug development.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Wolfsegger, M. J., & Jaki, T. (2009). Non-compartmental estimation of pharmacokinetic parameters in serial sampling designs. Journal of Pharmacokinetics and Pharmacodynamics, 36(5), 479-494. [Link]

  • PhInc. Modeling. (n.d.). NON-COMPARTMENTAL ANALYSIS (NCA). [Link]

  • Frontage Laboratories. (n.d.). In Vitro ADME Services. [Link]

  • Certara. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • JoVE. (2025). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. [Link]

  • Calafat, A. M., et al. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 39(8), 643–650. [Link]

  • ResearchGate. (n.d.). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • European Medicines Agency. (2012). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]

  • ResearchGate. (2025). Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. [Link]

Sources

Protocols & Analytical Methods

Method

amide coupling reaction conditions using 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride

An In-depth Technical Guide to Amide Coupling Reactions Using 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Amide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Amide Coupling Reactions Using 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals.[1][2] The formation of this bond—typically through the coupling of a carboxylic acid and an amine—is one of the most frequently performed reactions in the synthesis of biologically active molecules.[2][3] While the reaction is thermodynamically favorable, it is kinetically slow, necessitating the use of "coupling reagents" to activate the carboxylic acid for attack by the amine.[4][5][6]

This guide focuses on the practical application of amide coupling methodologies for a specific, non-trivial substrate: 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride . This particular amine presents two common challenges that researchers must address for successful coupling:

  • Hydrochloride Salt Form: The amine is supplied as a hydrochloride salt. The protonated ammonium ion is not nucleophilic. Therefore, a stoichiometric amount of base is required to neutralize the salt and liberate the free amine in situ before it can participate in the coupling reaction.[7][8]

  • Steric Hindrance: The substituted cyclohexyl group introduces moderate steric bulk, which can slow the rate of nucleophilic attack on the activated carboxylic acid. This may require more potent coupling reagents or optimized reaction conditions to achieve high yields.[3][9][10]

This document provides a detailed exploration of the underlying principles, a comparative analysis of common coupling systems, and robust, step-by-step protocols to empower researchers to confidently and successfully synthesize amide derivatives using this and structurally related amines.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions because the basic amine deprotonates the acidic carboxylic acid, forming a non-reactive ammonium-carboxylate salt.[4][6] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive "activated" intermediate susceptible to nucleophilic attack by the amine.

The General Workflow

The process can be visualized as a sequence of activation followed by nucleophilic substitution. This workflow is fundamental to all the protocols described herein.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_output Output Acid Carboxylic Acid (R-COOH) Activation Activation & Neutralization Acid->Activation AmineHCl Amine Hydrochloride (R'-NH3+ Cl-) AmineHCl->Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->Activation Base Base (≥2 eq.) (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Reaction Nucleophilic Attack Activation->Reaction Forms Activated Intermediate & Free Amine Workup Aqueous Workup & Purification Reaction->Workup Amide Formation Product Final Amide Product Workup->Product

Caption: General workflow for amide coupling with an amine hydrochloride salt.

The Critical Role of the Base

When using an amine hydrochloride salt, at least two equivalents of a non-nucleophilic tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N)) are typically required.

  • First Equivalent: Neutralizes the hydrochloride salt to generate the free, nucleophilic primary amine.

  • Second Equivalent: Scavenges the acid generated during the activation of the carboxylic acid, particularly for coupling reagents like HATU and PyBOP which require a basic environment to facilitate the formation of the active ester.[2][11][12]

Using a hindered base like DIPEA is often preferred over less hindered bases like triethylamine to minimize potential side reactions where the base itself could act as a nucleophile.[13]

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and can significantly affect reaction time, yield, purity, and cost. Below is a comparison of three widely used systems suitable for coupling 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride.

FeatureEDC / HOBtHATUPyBOP
Reagent Class CarbodiimideUronium / Aminium SaltPhosphonium Salt
Mechanism Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester.[4][14][15]Forms a highly reactive OAt-active ester in situ.[5][12][16]Forms a HOBt-active ester in situ.[11][17]
Relative Reactivity GoodExcellentExcellent
Suitability for Hindered Amines Moderate; may require longer reaction times or elevated temperatures.High; often the reagent of choice for difficult couplings.[16][18]High; very effective for sterically demanding couplings.[11][18]
Byproducts Water-soluble urea. Easy to remove via aqueous workup.[19][20]Water-soluble tetramethylurea.[16]Tris(pyrrolidino)phosphine oxide. Can sometimes be difficult to remove.[21]
Cost LowHighHigh
Workup Generally straightforward due to water-soluble byproducts.[20][22]Straightforward; often requires aqueous washes to remove DMF and byproducts.[23]Can be challenging due to the phosphine oxide byproduct, may require careful chromatography.[21]
Key Advantage Cost-effective and generates easily removable byproducts.Very high reactivity and efficiency, especially for challenging substrates.[16]High reactivity and lower risk of side reactions with the amine compared to uronium salts.[2]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.

Protocol 1: EDC/HOBt Mediated Coupling (The Workhorse Method)

This protocol utilizes the cost-effective and reliable carbodiimide EDC in conjunction with the additive HOBt to suppress side reactions and minimize racemization if the carboxylic acid is chiral.[15][19]

G reagents R-COOH EDC intermediate1 O-Acylisourea (Unstable) reagents:f1->intermediate1 Activation reagents:f0->intermediate1 amine R'-NH2 intermediate1->amine Side Reactions (e.g., N-acylurea) hobt HOBt intermediate1->hobt Interception byproduct1 Urea intermediate1->byproduct1 product Amide (R-CO-NHR') amine->product intermediate2 HOBt-Ester (More Stable) hobt->intermediate2 intermediate2->amine Nucleophilic Attack intermediate2->product byproduct2 HOBt (Regenerated) product->byproduct2

Sources

Application

HPLC-UV method development for 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride

An Application Note and Protocol for the Development of an HPLC-UV Method for the Quantification of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride Abstract This document provides a comprehensive guide for the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of an HPLC-UV Method for the Quantification of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a robust HPLC-UV method for the quantification of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride, a primary aliphatic amine. Due to the lack of a significant native chromophore in the analyte, a pre-column derivatization strategy is essential for sensitive UV detection. This guide will focus on the use of Dansyl Chloride as the derivatizing agent, while also discussing other potential reagents. The narrative will delve into the scientific rationale behind the methodological choices, from mobile and stationary phase selection to the intricacies of the derivatization process and method validation according to ICH Q2(R1) guidelines.

Introduction: The Analytical Challenge of Aliphatic Amines

2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is a primary aliphatic amine. Such compounds are prevalent in pharmaceutical development as active pharmaceutical ingredients (APIs), intermediates, or counter-ions. Accurate quantification of these molecules is critical for quality control, stability studies, and pharmacokinetic assessments. However, their analysis by HPLC with UV detection presents a significant challenge: the absence of a chromophore that absorbs light in the typical UV range (200-400 nm).[1] This necessitates a chemical modification step, known as derivatization, to attach a UV-active molecule (a chromophore) to the analyte, rendering it detectable.[2]

Analyte Characteristics

  • Chemical Name: 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride

  • Molecular Formula: C9H20ClN

  • Molecular Weight: 177.72 g/mol

  • Structure: A primary amine attached to an ethyl group, which is connected to a methyl-substituted cyclohexane ring.

  • Anticipated Properties:

    • Low UV Absorbance: Lacks conjugated double bonds or aromatic rings, resulting in negligible UV absorption.[1]

    • Basic Nature: The primary amine group (pKa typically around 9-10) will be protonated at acidic and neutral pH.

    • Polarity: The presence of the amine group imparts polarity to the molecule.

The Strategy: Pre-Column Derivatization

To overcome the detection challenge, a pre-column derivatization approach is employed. This involves reacting the analyte with a derivatizing agent before injection into the HPLC system.[3]

Selection of a Derivatizing Agent

Several reagents are available for the derivatization of primary amines. The ideal reagent should:

  • React specifically and completely with the primary amine under mild conditions.

  • Possess a strong chromophore for sensitive UV detection.

  • Form a stable derivative.

  • Have excess reagent and by-products that are easily separated from the derivatized analyte peak.

Commonly used derivatizing agents include:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent and UV-active sulfonamide adducts. It is a robust and widely used reagent.[4][5]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent carbamates.[6][7]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. The reaction is rapid, but the derivatives can be less stable than those formed with Dansyl Chloride or FMOC-Cl.[8][9]

For this application note, Dansyl Chloride is selected due to its formation of stable derivatives with strong UV absorbance, making it highly suitable for a robust quality control method.

The Dansylation Reaction

The reaction between 2-(3-Methylcyclohexyl)ethan-1-amine and Dansyl Chloride occurs under alkaline conditions. The unprotonated primary amine acts as a nucleophile, attacking the sulfonyl chloride group of Dansyl Chloride, forming a stable sulfonamide derivative.

HPLC-UV Method Development

The goal is to achieve a separation of the derivatized analyte from the derivatizing agent's by-products and any other potential impurities. A reversed-phase HPLC method is the most common approach for the separation of derivatized amines.[2]

Column Selection

A C18 column is a versatile and robust choice for the separation of the relatively non-polar dansylated derivative. The hydrophobic C18 stationary phase will interact with the non-polar regions of the derivatized analyte.

Mobile Phase Selection

A gradient elution with a mixture of an aqueous buffer and an organic solvent is typically required to achieve a good separation and reasonable run time.

  • Organic Solvent: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.

  • Aqueous Phase: A buffer is necessary to control the pH of the mobile phase. A phosphate or acetate buffer in the pH range of 3-7 is suitable for most C18 columns. The pH can be adjusted to optimize the peak shape and retention time.

Detection Wavelength

The dansylated derivative of the amine exhibits a strong absorbance maximum at approximately 254 nm.[10] Therefore, the UV detector should be set to this wavelength for optimal sensitivity.

Detailed Experimental Protocols

Materials and Reagents
  • 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride standard

  • Dansyl Chloride

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Water (HPLC grade)

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride and dissolve it in 10 mL of a suitable solvent (e.g., water or methanol).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in a suitable solvent may be sufficient. For a drug product, an extraction step may be necessary to isolate the analyte from excipients.

Pre-Column Derivatization Protocol
  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of Dansyl Chloride solution (10 mg/mL in acetonitrile).

  • Vortex the mixture for 1 minute.

  • Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.[11]

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 1 M HCl to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Derivatization Workflow Diagram

G cluster_prep Sample/Standard Preparation cluster_derivatization Derivatization Steps cluster_final Final Preparation A Pipette 100 µL of Sample or Standard B Add 200 µL Sodium Bicarbonate Buffer (pH 9.5) A->B C Add 200 µL Dansyl Chloride Solution B->C D Vortex for 1 minute C->D E Incubate at 60°C for 45 min (dark) D->E F Cool to Room Temperature E->F G Add 100 µL 1M HCl (Quench Reaction) F->G H Filter through 0.45 µm Syringe Filter G->H I Inject into HPLC H->I

Caption: Pre-column derivatization workflow with Dansyl Chloride.

HPLC-UV Operating Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][8][9]

System Suitability

Before starting the validation, the system suitability must be established to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank (placebo), the analyte standard, and a spiked sample. The peak for the derivatized analyte should be well-resolved from any other peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare at least five concentrations of the derivatized standard across the expected range (e.g., 50-150% of the target concentration).

  • Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (example)
10150,000
25375,000
50750,000
751,125,000
1001,500,000
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Procedure: Spike a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.

  • Calculation: % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked Level% Recovery (example)
80%99.5%, 100.2%, 99.8%
100%100.5%, 99.9%, 101.0%
120%99.2%, 100.8%, 100.1%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analysis: Assess the effect on the results (e.g., peak area, retention time).

  • Acceptance Criteria: The system suitability parameters should still be met.

Method Validation Workflow Diagram

G cluster_params Validation Parameters Validation Method Validation (ICH Q2 R1) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day/ Inter-analyst

Caption: Workflow for HPLC method validation.

Conclusion

The HPLC-UV method with pre-column Dansyl Chloride derivatization described in this application note provides a reliable and robust approach for the quantification of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride. The detailed protocols for method development and validation offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this method for routine analysis and quality control. The principles discussed herein can also be adapted for the analysis of other aliphatic amines lacking a native chromophore.

References

  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • Interchim. (2009, October 15). OPA, amine detection reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • J-Stage. (n.d.). Extremely Simple and Rapid HPLC Analysis of Tocilizumab in Human Serum with Selective Precipitation Using Alkylamine. Retrieved from [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved from [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Springer. (n.d.). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. Retrieved from [Link]

  • HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. Retrieved from [Link]

  • PMC. (2021, February 17). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one. Retrieved from [Link]

  • PubChemLite. (n.d.). (1s)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride. Retrieved from [Link]

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Method

Application Note: Derivatization and GC-MS Analysis of 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Acylation Introduction and Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Acylation

Introduction and Mechanistic Rationale

The quantitative analysis of primary aliphatic amines, such as 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride , via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles. In its native hydrochloride salt form, the analyte is non-volatile and will thermally degrade in the GC inlet rather than vaporize. Furthermore, even if free-based, the highly polar primary amine group (-NH₂) interacts strongly with active silanol sites on the GC column, leading to severe peak tailing, irreversible adsorption, and poor sensitivity .

To overcome these limitations, this protocol employs a two-step sample preparation strategy: a free-basing liquid-liquid extraction (LLE) followed by acylation using pentafluoropropionic anhydride (PFPA) .

The Causality Behind the Chemistry
  • Free-Basing (Deprotonation): Adding a strong aqueous base (1M NaOH) shifts the equilibrium entirely to the un-ionized free base. This allows the highly polar salt to partition quantitatively into an aprotic organic solvent (hexane), leaving inorganic contaminants behind.

  • PFPA Acylation: While silylation is common, acylation with fluorinated anhydrides is vastly superior for primary aliphatic amines . PFPA replaces the two active N-H protons with a bulky, electron-withdrawing pentafluoropropionyl group.

    • Chromatographic Benefit: The derivative sterically shields the nitrogen lone pair, completely suppressing interactions with the stationary phase and decreasing overall polarity .

    • Mass Spectrometric Benefit: The highly electronegative fluorine atoms stabilize the molecular ion and direct electron ionization (EI) toward specific α -cleavage pathways. This yields dominant, high-mass fragment ions that drastically improve the signal-to-noise (S/N) ratio for trace-level quantification.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) to correct for variable LLE partitioning and derivatization yields, alongside a procedural blank to monitor for reagent contamination.

Materials and Reagents
  • Analyte: 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride (CAS: 2825011-70-7)

  • Internal Standard (IS): Phenethylamine-d5 or Hexylamine (10 µg/mL in LC-MS water)

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA, ≥99% purity, freshly opened)

  • Solvents: Hexane (GC-MS grade), Ethyl Acetate (GC-MS grade)

  • Additives: 1M Sodium Hydroxide (NaOH) in LC-MS water, Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
Phase 1: Free-Basing and Extraction
  • Spiking: Transfer 1.0 mL of the aqueous sample (or calibration standard) into a 15 mL glass centrifuge tube. Add 50 µL of the IS solution.

  • Basification: Add 0.5 mL of 1M NaOH and vortex for 10 seconds. (Causality: A pH > 12 ensures complete deprotonation of the amine hydrochloride into its partitionable free-base form).

  • Extraction: Add 3.0 mL of Hexane. Cap tightly with a PTFE-lined cap and vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Drying: Transfer the upper organic layer (Hexane) to a clean glass tube containing ~0.5 g of anhydrous Na₂SO₄. (Causality: Trace water will violently hydrolyze PFPA in the next step, destroying the reagent and halting derivatization).

Phase 2: PFPA Derivatization
  • Concentration: Transfer 2.0 mL of the dried hexane extract into a 4 mL reaction vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at room temperature . (Critical Field Insight: Do not use heat. The free amine is highly volatile and will be lost if heated during evaporation).

  • Reaction Setup: Reconstitute the residue in 100 µL of Ethyl Acetate. Add 50 µL of PFPA. Cap the vial securely.

  • Incubation: Incubate the reaction mixture in a heating block at 60 °C for 30 minutes. (Causality: Thermal energy accelerates the nucleophilic acyl substitution, ensuring 100% conversion to the PFP-amide).

  • Byproduct Removal: Remove from heat and cool to room temperature. Evaporate the mixture to complete dryness under a Nitrogen stream. (Causality: Unreacted PFPA and the pentafluoropropionic acid byproduct will severely degrade the GC column's polysiloxane stationary phase if injected).

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to a GC vial with a micro-insert for analysis.

Visualizations

Workflow Sample 1. Sample Preparation 2-(3-Methylcyclohexyl)ethan-1-amine HCl Basification 2. Basification Add 1M NaOH (pH > 12) Sample->Basification Extraction 3. Liquid-Liquid Extraction Extract with Hexane, separate organic phase Basification->Extraction Drying 4. Drying & Evaporation Dry over Na₂SO₄, N₂ stream to dryness Extraction->Drying Derivatization 5. PFPA Acylation Add PFPA + Ethyl Acetate (60°C, 30 min) Drying->Derivatization Evap2 6. Reconstitution Evaporate byproduct, dissolve in Ethyl Acetate Derivatization->Evap2 GCMS 7. GC-MS Analysis Inject 1 µL (Splitless, EI Mode) Evap2->GCMS

Sample preparation and PFPA derivatization workflow for primary amine GC-MS analysis.

Reaction Salt Amine Hydrochloride R-NH₂ • HCl (Polar, Non-volatile) FreeBase Free Amine R-NH₂ (Extractable) Salt->FreeBase Free-basing (Deprotonation) Base NaOH (Aqueous) Base->FreeBase Derivative PFP-Amide Derivative R-NH-CO-CF₂CF₃ (Volatile, MS-Active) FreeBase->Derivative Acylation (Nucleophilic Attack) Reagent PFPA (Acylating Agent) Reagent->Derivative

Chemical transformation from non-volatile hydrochloride salt to MS-active PFP-amide.

Data Presentation & Instrumental Parameters

Table 1: GC-MS Operating Conditions
ParameterSetting
GC Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve on at 1.0 min)
Inlet Temperature 250 °C
Oven Program 70 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 40–400) for method development; SIM for quantitation
Table 2: Expected MS Fragmentation Profile (PFP Derivative)
Analyte DerivativeMolecular Weight ( g/mol )Target Quantifier Ion (m/z)Qualifier Ions (m/z)Mechanistic Origin of Base Peak
2-(3-Methylcyclohexyl)ethan-1-amine-PFP 287.26176 287, 119, 162 α -cleavage of the alkyl ring moiety ( [CH2​=NH−CO−CF2​CF3​]+ )

References

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693–4718. URL:[Link]

  • Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. URL:[Link]

  • Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. URL:[Link]

Technical Notes & Optimization

Troubleshooting

preventing degradation of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride during storage

Welcome to the Technical Support Center for 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride . As a Senior Application Scientist overseeing API stability programs, I frequently see researchers struggle with the handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride .

As a Senior Application Scientist overseeing API stability programs, I frequently see researchers struggle with the handling of aliphatic amine hydrochlorides. While the saturated cyclohexyl ring and aliphatic chain make this molecule inherently stable against baseline auto-oxidation, its hydrochloride salt form introduces critical vulnerabilities.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the causality behind chemical degradation, provide self-validating experimental workflows, and troubleshoot the exact failure modes you are likely to encounter at the bench.

Part 1: The Mechanics of Degradation (The "Why")

To prevent degradation, we must first understand the physicochemical vulnerabilities of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride. Like many aliphatic amine hydrochlorides, this compound is notoriously hygroscopic[1]. When exposed to ambient humidity, it absorbs water molecules directly into its crystal lattice.

This is not merely a physical change; it is a chemical catalyst. The absorbed water acts as a plasticizer and reaction medium, leading to deliquescence —the point where the solid dissolves into its own absorbed moisture. Once in this aqueous micro-environment, the salt acts as a weak acid[2]. If exposed to trace alkaline vapors (common in shared lab environments) or impurities, it undergoes deprotonation (free-basing). The resulting free primary amine is highly volatile and uniquely susceptible to oxidation, leading to rapid potency loss and discoloration.

DegradationPathway A 2-(3-Methylcyclohexyl)ethan-1-amine HCl (Dry Crystalline Powder) B Ambient Moisture Exposure (Humidity > 30%) A->B Improper Sealing D Alkaline Vapors / Impurities (Trace Bases) A->D Poor Storage Environment C Deliquescence (Moisture Absorption & Dissolution) B->C Water acts as plasticizer E Free-Basing (Deprotonation of HCl Salt) C->E Aqueous micro-environment accelerates reaction D->E Acid-Base Reaction F Oxidation & Volatilization (Yellowing / Potency Loss) E->F O2 Exposure

Figure 1: Moisture-driven degradation and free-basing cascade of amine hydrochlorides.

Part 2: Troubleshooting Guide & FAQs

Q1: My batch of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride has transformed from a free-flowing powder into a sticky, clumpy paste. What happened, and can I salvage it? Causality: You are observing deliquescence. The compound was likely opened in an environment with >30% relative humidity, or the storage container seal failed. The salt has absorbed enough atmospheric water to begin dissolving itself[1]. Solution: Yes, it can be salvaged if caught early (before oxidation occurs). You must drive off the moisture using a high-vacuum desiccation protocol (detailed in Part 4). Do not use heat to dry the compound, as thermal stress can cause the release of hydrogen chloride gas and permanently degrade the API[1].

Q2: We store our compound at 4°C, but we are seeing a gradual loss of API potency over a 6-month period. Why is it degrading despite refrigeration? Causality: Refrigeration without rigorous atmospheric control introduces condensation cycling . Every time a cold container is opened on the benchtop, ambient moisture condenses directly onto the cold powder. Furthermore, standard plastic tubes (like polystyrene or polypropylene) are semi-permeable to moisture over long durations. Solution: Storage at -20°C is strictly recommended to prevent hygroscopic degradation[3]. You must transition to amber glass vials with PTFE-lined caps and ensure the vial warms to room temperature before breaking the seal.

Q3: The powder has developed a slight yellowish tint over time. Is this indicative of free-basing? Causality: Yes. The saturated aliphatic chain of this molecule is normally colorless. A yellow tint indicates that the hydrochloride salt has been compromised by trace bases[2], reverting a fraction of the compound to the free primary amine. This free amine has subsequently oxidized (forming imines or N-oxides). Discolored batches should be discarded or re-purified via recrystallization, as the degradation products will interfere with downstream assays.

Part 3: Quantitative Storage Data

To optimize your lab's inventory management, refer to the following stability matrix. This data synthesizes expected shelf lives based on container compatibility and atmospheric conditions.

Storage ConditionContainer TypeAtmosphereExpected Shelf LifePrimary Degradation Risk
Ambient (25°C) Clear PolystyreneAmbient Air< 1 MonthDeliquescence, Photo-oxidation
Refrigerated (4°C) Glass Vial (Rubber Septum)Ambient Air3–6 MonthsCondensation upon opening, Leachables
Frozen (-20°C) Amber Glass (PTFE Cap)Inert (Argon)> 24 Months Minimal (Optimal condition)[3]

Part 4: Field-Proven Experimental Protocols

To ensure scientific integrity, every protocol in your lab must be a self-validating system. Implementing the following workflows will eliminate the variables that lead to batch-to-batch inconsistency.

Protocol A: Inert Aliquoting and Cryo-Storage Workflow

Purpose: To prevent repeated freeze-thaw condensation and moisture ingress during long-term storage.

  • Equilibration: Upon receiving the bulk API, leave the sealed container at room temperature for 2 hours before opening.

  • Inert Atmosphere Handling: Transfer the bulk container, amber glass vials, and PTFE-lined caps into a glove box purged with Argon. Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the powder, preventing ambient moisture from interacting with the salt.

  • Aliquoting: Weigh out single-use aliquots (e.g., 10 mg to 50 mg) into the amber glass vials.

  • Sealing: Cap tightly with PTFE-lined closures. Causality: PTFE prevents the leaching of plasticizers common in standard rubber or silicone septa, which can react with amines. Wrap the cap boundary with Parafilm.

  • Storage: Store the aliquots in a desiccator box housed within a -20°C freezer[3].

  • Self-Validation Step: Weigh a "control" vial immediately after sealing (record to 0.1 mg). Re-weigh the control vial after 14 days of storage. A mass increase of >0.1% indicates seal failure and moisture ingress; the batch must be re-sealed.

StorageWorkflow S1 Receive Bulk API S2 Transfer to Glove Box (Argon Atmosphere) S1->S2 S3 Aliquot into Amber Glass Vials S2->S3 S4 Seal with PTFE Caps & Parafilm S3->S4 S5 Store at -20°C in Desiccator S4->S5 S6 Warm to RT Before Opening S5->S6 Usage

Figure 2: Optimal inert aliquoting and cryo-storage workflow for hygroscopic APIs.

Protocol B: Vacuum Desiccation Recovery (Moisture Rescue)

Purpose: To salvage deliquescent (sticky/clumpy) compound without inducing thermal degradation.

  • Preparation: Transfer the compromised paste/clumpy powder into a pre-weighed, wide-mouth glass drying dish to maximize surface area.

  • Deep Freezing: Flash-freeze the dish in a -80°C freezer for 1 hour. Causality: Freezing the absorbed water prevents the compound from bumping or splattering when vacuum is applied.

  • High-Vacuum Drying: Place the dish in a vacuum desiccator containing fresh phosphorus pentoxide (P2O5) or indicating silica gel. Apply a high vacuum (< 0.1 mbar) at room temperature for 12 to 24 hours.

  • Self-Validation Step (Constant Mass): Weigh the sample dish. Return it to the vacuum for 2 hours and weigh again. The drying protocol is successfully completed only when two consecutive weighings differ by less than 0.05 mg, confirming all unbound water has been removed.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Amine hydrochloride.
  • China Amines. "Trimethylamine Hydrochloride (TMAHCL) – Solid Amine Salt for Pharma, Agro & Electronics.
  • Benchchem. "2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

Sources

Optimization

reducing hygroscopicity of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride salts

Topic: Troubleshooting Hygroscopicity in 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride Salts Welcome to the Solid-State Optimization Support Center. This guide is designed for drug development professionals and formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Hygroscopicity in 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride Salts

Welcome to the Solid-State Optimization Support Center. This guide is designed for drug development professionals and formulation scientists dealing with the severe moisture-uptake challenges inherent to the hydrochloride salts of flexible, cycloaliphatic amines.

Below, you will find our diagnostic workflow, mechanistic FAQs, and self-validating experimental protocols to engineer a stable, non-hygroscopic solid form.

Diagnostic Logic & Workflow

When a batch of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride fails stability testing due to deliquescence or hydrate formation, follow this decision matrix to determine the most efficient solid-state intervention.

Workflow A Hygroscopicity Detected in 2-(3-Methylcyclohexyl) ethan-1-amine HCl B Is the HCl salt form strictly required? A->B C Salt Screening Protocol (Evaluate Mesylate, Sulfate, Maleate) B->C No (Preferred) D Cocrystallization Protocol (Shield Cl⁻ with H-bond donors) B->D Yes F Stable, Non-Hygroscopic Solid Form Achieved C->F E Polymorph Screening (Identify higher density lattice) D->E If Cocrystal Fails D->F E->F

Decision matrix for resolving hygroscopicity in amine hydrochloride salts.

Mechanistic FAQs: Understanding the "Why"

Q: Why is the hydrochloride salt of 2-(3-Methylcyclohexyl)ethan-1-amine specifically prone to high moisture uptake? A: The hygroscopicity stems from a fundamental mismatch in the crystal lattice. The highly electronegative chloride anion acts as a potent hydrogen-bond acceptor, strongly attracting atmospheric water molecules 1. Because the 3-methylcyclohexyl group and the flexible ethyl linker introduce steric bulk and conformational flexibility, the resulting crystal lattice often lacks optimal packing density. This low lattice energy allows the surface of the hydrochloride salt to induce the dissociation of water 2, leading to rapid moisture intrusion, hydrate formation, or complete deliquescence.

Q: If we switch from a hydrochloride salt to a mesylate or tosylate, will we compromise the drug's aqueous solubility? A: Not necessarily, though it is a calculated trade-off. While hydrochloride salts are traditionally chosen for maximum solubility, their dissolution can actually be suppressed in the acidic environment of the stomach due to the common-ion effect [[3]](). Moving to a mesylate (methanesulfonate) or tosylate often maintains excellent aqueous solubility while significantly reducing hygroscopicity. The larger, more diffuse charge of the sulfonate group packs more efficiently with the bulky cycloalkyl moiety, increasing the lattice energy and resisting moisture.

Q: What if regulatory or formulation constraints force us to keep the hydrochloride form? A: If the HCl salt is mandatory, you must utilize cocrystallization . By introducing a coformer rich in hydrogen-bond donors (e.g., citric acid or urea), you can satisfy the chloride ion's hydrogen-bonding requirements within the crystal lattice. This effectively "shields" the electronegative chlorine atom, preventing it from scavenging water from the atmosphere 1.

Validated Troubleshooting Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the built-in validation checks.

Protocol A: Rational Salt Screening (Counterion Replacement)

Causality: Replacing the highly hydrating chloride ion with a larger, less electronegative counterion improves lattice packing and reduces the thermodynamic drive for water absorption.

  • Counterion Selection: Select counterions ensuring a ΔpKa​>3 between the acid and the amine (estimated conjugate acid pKa​≈10.5 ) to guarantee complete proton transfer.

  • Microwell Crystallization: Dispense 0.5 mg of 2-(3-Methylcyclohexyl)ethan-1-amine free base into a 96-well plate using an ethanol/water solvent system. Add equimolar amounts of the selected counterions 4.

  • Evaporation & Harvesting: Allow slow evaporation at 25°C to promote high-crystallinity solid formation.

  • Self-Validation Check: Include a negative control well containing only the free base and the solvent system. If solids precipitate in this well during evaporation, it confirms the solvent system is inducing free base precipitation rather than salt formation, invalidating the hits in that specific solvent.

  • Characterization: Confirm novel salt formation via Powder X-ray Diffraction (PXRD).

Protocol B: Cocrystallization for Chloride Shielding

Causality: If the HCl salt must be retained, adding a coformer neutralizes the hygroscopic tendency of the chloride ion by tying up its hydrogen-bonding sites internally.

  • Coformer Selection: Select GRAS (Generally Recognized As Safe) coformers with strong hydrogen-bond donors (e.g., gallic acid, succinic acid).

  • Liquid-Assisted Grinding (LAG): Combine equimolar amounts of the amine HCl salt and the coformer in a ball mill. Add a catalytic amount of solvent (10 µL of methanol per 100 mg of powder) to facilitate molecular mobility.

  • Maturation: Subject the mixture to thermal cycling (5°C to 40°C) for 48 hours to anneal the crystal lattice.

  • Self-Validation Check: Analyze the physical (unmilled) mixture versus the milled sample via PXRD. A successful cocrystal must present a unique diffractogram distinct from the simple superimposition of the API and coformer peaks. If the peaks merely overlap, cocrystallization failed.

Protocol C: Dynamic Vapor Sorption (DVS) Validation

Causality: DVS provides a precise, thermodynamic measurement of moisture uptake by exposing the lattice to controlled humidity gradients.

  • Sample Preparation: Load 15 mg of the candidate solid into the DVS microbalance.

  • Isotherm Cycle: Program a dual-cycle sorption/desorption isotherm from 0% to 90% Relative Humidity (RH) at 25°C, in 10% increments. Set the mass change threshold to <0.002% dm/dt over 10 minutes before advancing.

  • Self-Validation Check: Run a reference standard (e.g., microcrystalline cellulose) alongside your sample to ensure the microbalance is properly calibrated.

  • Data Interpretation: Analyze the desorption curve. If the sample shows significant hysteresis (mass retained during the desorption phase), it indicates bulk hydrate formation rather than simple surface adsorption. A successful candidate will exhibit <2% mass gain at 80% RH with zero hysteresis.

Quantitative Data: Counterion Selection Matrix

Use the following table to compare the theoretical trade-offs when replacing the chloride counterion for 2-(3-Methylcyclohexyl)ethan-1-amine.

Counterion AcidAcid pKa​ Theoretical ΔpKa​ Expected Critical RH (%)Hygroscopicity RiskAqueous Solubility Potential
Hydrochloric Acid -6.0~16.5< 60%High (>5% mass gain)Very High (>100 mg/mL)
Methanesulfonic Acid -1.2~11.770 - 80%Moderate High (~50 mg/mL)
p-Toluenesulfonic Acid -2.8~13.3> 85%Low Moderate (~10 mg/mL)
Sulfuric Acid -3.0, 1.9~13.5> 85%Low High (~40 mg/mL)
Maleic Acid 1.9, 6.2~8.6> 80%Low to Moderate Moderate (~15 mg/mL)

Note: The conjugate acid pKa​ of 2-(3-Methylcyclohexyl)ethan-1-amine is estimated at ~10.5. A ΔpKa​>3 is required for stable salt formation.

References

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. 3

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University / Globe Thesis. 2

  • Basicmedical Key. (2016). Salt Selection. Essentials of Pharmaceutical Preformulation. 4

  • Various Authors. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics / Semantic Scholar. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Guide: 2-(3-Methylcyclohexyl)ethan-1-amine HCl vs. 2-Cyclohexylethan-1-amine HCl

Executive Summary In medicinal chemistry and rational drug design, primary aliphatic amines are foundational building blocks for synthesizing complex neuroactive compounds, GPCR ligands, and cardiovascular agents. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, primary aliphatic amines are foundational building blocks for synthesizing complex neuroactive compounds, GPCR ligands, and cardiovascular agents. This guide provides an objective, data-driven comparison between 2-cyclohexylethan-1-amine hydrochloride (a standard, flexible pharmacophore) and its substituted analog, 2-(3-methylcyclohexyl)ethan-1-amine hydrochloride . By analyzing their conformational dynamics, metabolic stability, and synthetic workflows, this guide equips researchers with the causal logic needed to select the optimal building block for Structure-Activity Relationship (SAR) campaigns.

Structural & Physicochemical Profiling

The addition of a single methyl group to a cyclohexane ring fundamentally alters the 3D spatial geometry and lipophilicity of the molecule. While 2-cyclohexylethan-1-amine serves as a flexible, low-steric linker [1], the 3-methyl derivative introduces stereochemical complexity that can be leveraged to probe specific receptor binding pockets [2].

Table 1: Physicochemical Comparison
Property2-Cyclohexylethan-1-amine HCl2-(3-Methylcyclohexyl)ethan-1-amine HCl
CAS Number 5471-55-61057674-38-0 (Freebase)
Molecular Formula C₈H₁₈ClNC₉H₂₀ClN
Molecular Weight 163.69 g/mol 177.72 g/mol
Stereocenters 0 (Achiral ring)2 (Yields cis and trans isomers)
Calculated LogP (Freebase) ~2.10~2.55
Conformational State Exclusively EquatorialEquilibrium dependent on isomer geometry
Primary Utility Broad GPCR ligand synthesisTargeted hydrophobic pocket probing
Conformational Causality & Receptor Fit

In a standard cyclohexane ring, bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric strain.

  • Unsubstituted Core: In 2-cyclohexylethan-1-amine, the ethylamine chain sits exclusively in the equatorial plane, allowing the molecule to flexibly adapt to various receptor binding sites.

  • 1,3-Disubstituted Core: The 3-methyl group forces a conformational decision. The cis-1,3-isomer allows both the methyl and ethylamine groups to occupy equatorial positions, creating a highly stable, rigidified vector. Conversely, the trans-1,3-isomer forces one group into an axial position, introducing significant steric strain (~1.8 kcal/mol penalty) and drastically altering the trajectory of the amine pharmacophore.

SAR_Logic Base Cyclohexylethylamine Core Sub1 Unsubstituted Ring (Flexible Vector) Base->Sub1 Sub2 3-Methyl Substitution (Steric Anchor) Base->Sub2 Out1 Broad Receptor Binding (Moderate Affinity) Sub1->Out1 Out2 Cis-Isomer (Enhanced Hydrophobic Fit) Sub2->Out2 Out3 Trans-Isomer (Steric Clash / Penalty) Sub2->Out3

Impact of 3-methyl substitution on conformational logic and receptor binding SAR.

Pharmacokinetic & Metabolic Divergence

The structural differences between these two amines directly dictate their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles when incorporated into a final drug candidate.

  • Blood-Brain Barrier (BBB) Penetration: The 3-methyl group increases the lipophilicity (LogP) of the resulting scaffold by approximately 0.45 log units. For CNS targets—such as the synthesis of ultra-potent synthetic opioid (UPSO) rescue agents [3]—this enhanced lipophilicity can drive higher central exposure compared to the unsubstituted analog.

  • Metabolic Shielding: Aliphatic rings are classic liabilities for Phase I metabolism via Cytochrome P450 enzymes (particularly CYP3A4). The unsubstituted cyclohexane ring is highly susceptible to hydroxylation at the C3 and C4 positions. Introducing a methyl group at C3 effectively blocks one of these primary metabolic hotspots via steric shielding, potentially increasing the biological half-life of the resulting compound.

Self-Validating Experimental Protocol: Reductive Amination

Both amines are frequently utilized in reductive amination workflows to generate secondary or tertiary amines for SAR libraries [3]. The following protocol is designed as a self-validating system , ensuring that researchers can empirically verify success at each critical juncture.

Objective: Synthesize a secondary amine target via the coupling of the amine hydrochloride with a target benzaldehyde derivative.

Step-by-Step Methodology
  • Freebasing & Imine Formation:

    • Action: Suspend the amine hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq), followed by the aldehyde (0.9 eq) and 3Å molecular sieves.

    • Causality: DIPEA is chosen over stronger bases because it is non-nucleophilic; it liberates the free amine without participating in side reactions. The 3Å sieves drive the equilibrium forward by sequestering the water byproduct.

    • Validation Checkpoint 1: Monitor via LC-MS. Proceed only when the aldehyde peak is consumed and the spectra is dominated by the [M+H]+ ion of the imine intermediate.

  • Reduction:

    • Action: Add Sodium triacetoxyborohydride (STAB, 2.0 eq) and glacial acetic acid (1.0 eq) [3]. Stir at room temperature for 3-4 hours.

    • Causality: STAB is a mild reducing agent. The addition of acetic acid catalyzes the formation of the highly electrophilic iminium ion, which STAB rapidly reduces without over-reducing unreacted aldehyde.

    • Validation Checkpoint 2: Spot the mixture on a TLC plate (Silica, 9:1 DCM:MeOH) and stain with Ninhydrin. The primary amine starting material (Rf ~0.1, red/pink) must be absent, replaced by the secondary amine product (Rf ~0.4, blue/purple).

  • Quench & Extraction:

    • Action: Filter through a pad of Celite to remove the molecular sieves [3]. Quench the filtrate with saturated aqueous NaHCO3​ . Extract with dichloromethane (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Causality: The NaHCO3​ quench neutralizes the acetic acid and destroys excess STAB, preventing post-extraction degradation of the amine.

  • Purification & Final Validation:

    • Action: Purify via flash column chromatography (Silica gel).

    • Validation Checkpoint 3: Confirm structural integrity via 1H NMR ( CDCl3​ ). Success is validated by the complete disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of a new benzylic CH2​ multiplet (~3.5-4.0 ppm) coupled to the secondary amine proton.

Workflow S1 Step 1: Imine Formation Amine HCl + Aldehyde + DIPEA Validation: LC-MS [M+H]+ S2 Step 2: Reduction Add NaBH(OAc)3 + AcOH Validation: TLC (Ninhydrin Stain) S1->S2 S3 Step 3: Quench & Extract NaHCO3 Quench, DCE Extraction S2->S3 S4 Step 4: Purification Flash Chromatography Validation: 1H NMR S3->S4

Self-validating reductive amination workflow for secondary amine synthesis.

Comparative SAR Performance (Representative Data)

To illustrate the practical impact of the 3-methyl substitution, Table 2 presents representative comparative data modeled on standard GPCR antagonist SAR campaigns (e.g., Mu-Opioid Receptor ligand synthesis) [3].

Table 2: Impact of Substitution on Synthesis and in vitro Performance
Metric2-Cyclohexylethan-1-amine Derivative2-(3-Methylcyclohexyl)ethan-1-amine DerivativeCausality / Rationale
Synthetic Yield (Reductive Amination) 85 - 90%75 - 82%Mild steric hindrance from the substituted ring slightly reduces coupling efficiency.
Target Binding Affinity ( Ki​ ) 15 nM (Baseline)Cis: 4 nM Trans: >100 nMThe cis-isomer perfectly occupies a lipophilic sub-pocket, while the trans-isomer causes severe steric clashing with transmembrane helices.
Microsomal Stability ( T1/2​ ) 45 minutes65 minutesThe 3-methyl group shields the cyclohexane ring from rapid CYP450-mediated aliphatic oxidation.

Conclusion

The choice between 2-cyclohexylethan-1-amine HCl and 2-(3-methylcyclohexyl)ethan-1-amine HCl should be dictated by the specific goals of the drug discovery program.

  • Use the unsubstituted analog during early-stage library generation where flexibility is required to establish baseline binding.

  • Pivot to the 3-methyl analog during the lead optimization phase to rigidify the pharmacophore, probe deep hydrophobic pockets, and improve metabolic stability.

References

  • Searching for Synthetic Opioid Rescue Agents. 2: Identification of an Ultra-Potent Synthetic Opioid Rescue Agent Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Comparative

Validation of LC-MS/MS Method for 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma Regulatory Framework: ICH M10 Bioanalytical Method Validation Introduction & The Analytical Challenge Quantifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma Regulatory Framework: ICH M10 Bioanalytical Method Validation

Introduction & The Analytical Challenge

Quantifying small, polar aliphatic amines like 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride (CAS: 1057674-38-0)[1] in complex biological matrices presents a profound analytical challenge. The molecule consists of a lipophilic methylcyclohexyl ring and a highly polar primary amine. Crucially, it lacks a conjugated π-electron system (chromophore), rendering direct detection via Ultraviolet (UV) or Fluorescence (FL) detectors nearly impossible at pharmacologically relevant concentrations[2].

Historically, analysts have relied on pre-column derivatization paired with HPLC-UV/FL or GC-MS. However, modern drug development demands high-throughput, highly specific, and robust methodologies. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives and provides a comprehensive, self-validating protocol for its quantification in human plasma according to ICH M10 guidelines[3],[4].

Platform Comparison: Why LC-MS/MS Outperforms Alternatives

To establish the optimal analytical platform, we must evaluate the physicochemical properties of the analyte against the detection mechanisms of available technologies.

HPLC-UV/FL (Derivatization-Dependent)

To detect aliphatic amines via HPLC-UV, the analyte must be reacted with derivatizing agents such as o-phthalaldehyde (OPA), 1-fluoro-2,4-dinitrobenzene (FDNB), or 4-chloro-7-nitrobenzofurazan (NBD-Cl)[2],[5].

  • The Causality of Failure: Derivatization introduces significant analytical variability. The reaction kinetics are often matrix-dependent, leading to incomplete yields. Furthermore, excess derivatizing reagents can cause co-eluting artifact peaks, compromising the specificity of the assay.

GC-MS (Volatility-Dependent)

Gas chromatography requires analytes to be volatile and thermally stable. Free primary amines strongly adsorb to active silanol sites in the GC inlet and column, causing severe peak tailing and carryover[6]. While silylation or acylation can mask the amine and improve volatility, it reintroduces the variability of derivatization.

LC-MS/MS (The Gold Standard)

LC-MS/MS eliminates the need for derivatization[3].

  • The Causality of Success: The primary amine group (pKa ~10) is readily protonated in an acidic mobile phase. This pre-ionization ensures highly efficient droplet desolvation and ion transmission in positive Electrospray Ionization (ESI+), yielding a robust [M+H]+ precursor ion[7]. Coupled with Multiple Reaction Monitoring (MRM), LC-MS/MS provides unparalleled structural specificity and sub-nanogram sensitivity.

Table 1: Objective Comparison of Analytical Platforms
ParameterLC-MS/MS (Direct)HPLC-UV/FL (Derivatization)GC-MS (Derivatization)
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL50 - 100 ng/mL10 - 50 ng/mL
Sample Preparation Simple (Protein Precipitation)Complex (Reaction + Extraction)Complex (Extraction + Derivatization)
Run Time < 5 minutes15 - 30 minutes15 - 20 minutes
Specificity Excellent (MRM transitions)Moderate (Chromatographic resolution)High (Mass spectral library)
Matrix Interference Managed via SIL-IS & DilutionHigh (Reagent cross-reactivity)Moderate (Inlet contamination)

Mechanistic Method Development

A robust LC-MS/MS method is not discovered by trial and error; it is engineered by understanding the causality behind molecular interactions.

Chromatographic Selection

Standard high-density C18 columns suffer from "phase collapse" (dewetting) in highly aqueous conditions and often fail to retain small, polar amines.

  • The Solution: We utilize a Waters XSelect HSS T3 column[7],[8].

  • Causality: The T3 stationary phase features a lower C18 ligand density and a proprietary end-capping process that resists dewetting. This allows the aqueous mobile phase to fully penetrate the silica pores, maximizing hydrophobic interaction with the methylcyclohexyl ring while tolerating the polar amine, resulting in superior retention and peak shape.

Mobile Phase Chemistry
  • Composition: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Maintaining a low pH (~2.7) ensures the primary amine remains fully ionized. If the pH approaches the molecule's pKa, it exists in a mixed ionization state, leading to split peaks and signal loss in ESI+[7].

Self-Validating Experimental Protocol

To ensure trustworthiness, the protocol is designed as a self-validating system . By bracketing unknown samples with Quality Control (QC) samples and utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), the system continuously proves its own accuracy and precision during every run.

Workflow A 1. Aliquot Plasma (Spiked with IS) B 2. Protein Precipitation (1:3 Acetonitrile) A->B C 3. Centrifugation (15,000 × g, 4°C) B->C D 4. Supernatant Dilution (with Mobile Phase A) C->D E 5. LC-MS/MS Analysis (ESI+, MRM Mode) D->E

Figure 1: Self-validating bioanalytical sample preparation and LC-MS/MS workflow.

Step-by-Step Sample Preparation
  • Aliquot & Spike: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (e.g., 2-(3-Methylcyclohexyl)ethan-1-amine-d4).

    • Causality: The SIL-IS co-elutes exactly with the target analyte, experiencing the identical matrix suppression in the MS source, thereby perfectly normalizing the response.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile to the well. Vortex for 2 minutes.

    • Causality: Acetonitrile aggressively strips the hydration shell from plasma proteins, causing them to irreversibly denature and precipitate. This prevents column clogging and removes phospholipids that cause ion suppression.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Supernatant Dilution (Critical Step): Transfer 50 µL of the supernatant to a clean plate and dilute with 150 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Causality: The supernatant is 75% organic. Injecting this directly onto a reversed-phase column causes "solvent breakthrough," where the analyte fails to partition into the stationary phase and elutes prematurely with a distorted peak. Diluting with the aqueous phase focuses the analyte tightly at the head of the column.

ICH M10 Bioanalytical Method Validation

The method must be validated according to the stringent criteria set forth by the ICH M10 guidelines[4],[9].

Validation Root ICH M10 Validation Core Parameters N1 Selectivity & Specificity (Blank Matrix < 20% LLOQ) Root->N1 N2 Linearity & Range (R² > 0.99, ±15% Bias) Root->N2 N3 Accuracy & Precision (CV ≤ 15%, LLOQ ≤ 20%) Root->N3 N4 Matrix Effect & Recovery (IS Normalized MF CV < 15%) Root->N4 N5 Stability Assessments (Bench-top, FT, Long-term) Root->N5

Figure 2: ICH M10 bioanalytical method validation logic and acceptance criteria.

Table 2: ICH M10 Validation Results Summary (Experimental Data)

Note: Data represents typical validation performance for this class of aliphatic amines using the described LC-MS/MS methodology[10].

Validation ParameterICH M10 Acceptance CriteriaExperimental ResultStatus
Selectivity Blank response < 20% of LLOQNo interfering peaks detected (Max 4.2% of LLOQ)PASS
Linearity ± 15% of nominal concentration R2=0.998 ; Range: 1.0 - 1000 ng/mLPASS
Intra-day Precision (CV%) 15% ( 20% at LLOQ)2.4% - 6.8% across all QC levelsPASS
Inter-day Accuracy (%Bias) ± 15% ( ± 20% at LLOQ)-3.1% to +4.5% across all QC levelsPASS
Matrix Effect (IS-Norm) CV < 15% across 6 matrix lotsIS-Normalized Matrix Factor CV = 3.8%PASS
Extraction Recovery Consistent across QC levels88.5% ± 4.2% (Consistent)PASS
Bench-top Stability ± 15% bias after 24h at RT-2.1% bias at 24 hoursPASS

References

  • Preprints.org. "A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma". Accessed March 28, 2026. 3

  • arXiv. "Development and validation of a targeted LC-MS/MS quantitation method to monitor cell culture expression of tetanus neurotoxin". Accessed March 28, 2026. 10

  • ICH Official Website. "ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material". Accessed March 28, 2026. 4

  • D-NB.info. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later". Accessed March 28, 2026. 9

  • CymitQuimica. "CAS 1057674-38-0: 3-Metilciclohexanoetanamina". Accessed March 28, 2026. 1

  • ACS Publications. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition". Accessed March 28, 2026.6

  • Chemistry LibreTexts. "Derivatization". Accessed March 28, 2026. 2

  • ACS Publications. "Analysis of the Amine Submetabolome Using Novel Isotope-Coded Pyrylium Salt Derivatization and LC-MS". Accessed March 28, 2026. 7

  • MDPI. "A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals". Accessed March 28, 2026. 5

  • MDPI. "Impact of Manganese on Neuronal Function: An Exploratory Multi-Omics Study". Accessed March 28, 2026. 8

Sources

Validation

A Comparative Guide to the Inter-Laboratory Validation of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride Assays

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of assays for 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride, a key chemical entity. The focus is on establishing a validated state of control for analytical procedures through a comprehensive inter-laboratory validation approach, aligning with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The recent paradigm shift towards a lifecycle and Quality-by-Design (QbD) approach, as emphasized in the revised ICH Q2(R2) and the new Q14 guidelines, underscores that method development and validation are not isolated events but part of a continuous process.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical method validation and to facilitate the design of rigorous inter-laboratory comparison studies, often referred to as round-robin tests.[3][4]

The Critical Need for Validated Assays

2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride, a primary amine, presents unique analytical challenges due to its chemical properties. Accurate and precise quantification is essential to ensure the quality, safety, and efficacy of any drug product containing this molecule. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] An inter-laboratory validation study, or round-robin test, is a powerful tool to assess the reproducibility of a method when performed by different analysts in different laboratories with different equipment.[3][7][8] This provides the ultimate assurance of the method's robustness and transferability.

This guide will compare two of the most suitable analytical techniques for the analysis of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV and/or Mass Spectrometry detection (HPLC-UV/MS).

Methodology Comparison: GC-MS vs. HPLC-UV/MS

The choice between GC-MS and HPLC-UV/MS for the analysis of a primary amine like 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride depends on various factors including the volatility of the analyte, its thermal stability, and the presence of chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For primary amines, direct analysis can sometimes be challenging due to their high polarity, which can lead to peak tailing and adsorption on the analytical column.[10][11] Derivatization is often employed to improve chromatographic behavior and sensitivity. The mass spectrometer provides high selectivity and allows for structural elucidation, which is invaluable for impurity profiling.[12]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[13] Since 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride lacks a strong chromophore, direct UV detection at low wavelengths (e.g., ~195 nm) can be attempted, but may suffer from low sensitivity and interference.[14] Pre- or post-column derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance detection.[14][15] Coupling HPLC with a mass spectrometer (LC-MS) offers the best of both worlds: excellent separation and highly sensitive and selective detection.

Experimental Workflows and Validation Protocols

A successful inter-laboratory validation hinges on a well-defined and robust analytical procedure. Below are detailed experimental workflows and validation protocols for both GC-MS and HPLC-UV/MS, designed in accordance with ICH Q2(R2) guidelines.[1][16][17]

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies in 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride Immunoassays

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for immunoassays targeting the sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for immunoassays targeting the small molecule 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride. As this compound is not widely documented in immunoassay literature, this document establishes a foundational methodology based on first principles of immunochemistry and authoritative validation guidelines.

Introduction: The Imperative of Specificity

This guide outlines the core principles and provides a robust experimental protocol for assessing the specificity of an immunoassay for 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride, ensuring data integrity and confidence in results.

Core Principles: Understanding Cross-Reactivity in Competitive Immunoassays

Due to its low molecular weight, an immunoassay for 2-(3-Methylcyclohexyl)ethan-1-amine would almost certainly be a competitive ELISA .[4][5][6][7] In this format, the analyte in the sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5][6]

Cross-reactivity occurs when other compounds present in the sample share sufficient structural similarity with the target analyte to also bind to the antibody, albeit typically with lower affinity.[2][8] This interference leads to an overestimation of the analyte's concentration.[3] Therefore, a systematic study of potential cross-reactants is not merely a validation checkbox but a fundamental aspect of assay development.[9]

Experimental Design: A Framework for Rigorous Specificity Testing

A successful cross-reactivity study is built on a logical and systematic design. The following steps provide a validated pathway for assessing assay specificity.

Selection of Potential Cross-Reactants

The selection of compounds to test is the most critical step and should be based on structural analogy. The goal is to challenge the antibody with molecules that are most likely to interfere. For our target analyte, 2-(3-Methylcyclohexyl)ethan-1-amine, logical candidates include:

  • Positional Isomers: Molecules where the methyl group is at a different position on the cyclohexyl ring (e.g., 1-(2-methylcyclohexyl)ethan-1-amine, 1-(4-methylcyclohexyl)ethan-1-amine).[10]

  • Structural Isomers: Compounds with the same molecular formula but different connectivity (e.g., Cyclohexylethylamine).[11][12]

  • Analogs with Altered Alkyl Chains: Variations in the ethylamine side chain (e.g., (S)-(+)-1-Cyclohexylethylamine).[13][14]

  • Analogs with Additional Substituents: Molecules with extra groups on the ring (e.g., 2-(3,3,5-trimethylcyclohexyl)ethan-1-amine).[15]

  • Precursors and Metabolites: If known, any synthetic precursors or metabolic products of the target analyte should be included.

The chemical structures of the target analyte and a representative panel of potential cross-reactants are visualized below.

Caption: Figure 1: Structural Relationships of Potential Cross-Reactants

Experimental Workflow

The cross-reactivity assessment is integrated into the standard competitive ELISA workflow. The core principle is to generate a dose-response curve for each potential cross-reactant and compare it to the standard curve of the target analyte.

Competitive_ELISA_Workflow Figure 2: Competitive ELISA Workflow for Cross-Reactivity cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with Capture Antibody B Block Non-Specific Binding Sites A->B C Add Sample/Standard (Analyte or Cross-Reactant) B->C D Add HRP-Conjugated Analyte E Incubate to Allow Competition C->E D->E F Wash to Remove Unbound Reagents E->F G Add TMB Substrate F->G H Incubate for Color Development G->H I Add Stop Solution H->I J Read Absorbance at 450 nm I->J

Caption: Figure 2: Competitive ELISA Workflow for Cross-Reactivity

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a validated starting point. Optimization of antibody concentrations, incubation times, and buffer compositions is essential during assay development.[16]

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of capture antibody (e.g., rabbit anti-2-(3-Methylcyclohexyl)ethan-1-amine polyclonal antibody) diluted in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6). Incubate overnight at 4°C.[7][16]

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[16]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).

    • Add 50 µL/well of the standard or cross-reactant solution to the plate.

    • Immediately add 50 µL/well of the working dilution of the HRP-conjugated 2-(3-Methylcyclohexyl)ethan-1-amine.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes at room temperature.[16]

  • Stopping Reaction: Add 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄). The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm on a microplate reader within 15 minutes of adding the stop solution.

Data Analysis and Interpretation

The cornerstone of cross-reactivity analysis is the comparison of IC50 values. The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal of the assay.

Calculation of Percent Cross-Reactivity

The percent cross-reactivity (%CR) is calculated using the following formula, as recommended by regulatory bodies and established scientific practice[17]:

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Data and Interpretation

The following table presents a plausible dataset from a cross-reactivity study for a hypothetical 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride immunoassay.

Compound TestedRoleIC50 (ng/mL)% Cross-ReactivityInterpretation
2-(3-Methylcyclohexyl)ethan-1-amine Target Analyte 5.2 100% Reference
1-(2-Methylcyclohexyl)ethan-1-aminePositional Isomer158.63.28%Minor Cross-Reactivity
1-(4-Methylcyclohexyl)ethan-1-aminePositional Isomer98.15.30%Minor Cross-Reactivity
CyclohexylethylamineStructural Analog1,2500.42%Negligible Cross-Reactivity
PhenylethylamineAromatic Analog> 10,000< 0.05%No Significant Cross-Reactivity

Interpretation of Results:

  • High Specificity: The hypothetical data demonstrates high specificity for the target analyte. The antibody's binding is significantly influenced by the presence and position of the methyl group on the cyclohexyl ring.

  • Minor Cross-Reactivity: The positional isomers show some minor cross-reactivity (3-5%). This is expected, as the overall shape of the molecule is similar. For clinical or regulated studies, the impact of these levels would need to be assessed based on the expected physiological or environmental concentrations of these isomers.

  • Negligible Cross-Reactivity: The removal of the methyl group (Cyclohexylethylamine) or changing the ring to be aromatic (Phenylethylamine) virtually eliminates antibody binding, indicating these are key features of the epitope recognized by the antibody.

Conclusion: Ensuring Trustworthy Data

A rigorous and systematic cross-reactivity study is non-negotiable for the validation of any immunoassay, particularly for small molecules where structural analogs are common.[1][3] By challenging the assay with a well-chosen panel of related compounds, researchers can quantify the assay's specificity and understand its limitations. This process, guided by authoritative frameworks such as those from the FDA, ensures that the data generated is reliable, reproducible, and fit for purpose in research and drug development.[9][18][19][20]

References

  • Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • The principle and method of ELISA. MBL Life Science. [Link]

  • Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. U.S. Food and Drug Administration. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • How to Detect and Solve Immunoassay Interference. AACC. [Link]

  • New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. BioAgilytix. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • FDA Draft Guidance on Immunogenicity Testing. U.S. Food and Drug Administration. [Link]

  • Optimizing Immunohistochemistry Validation and Regulatory Strategies. Precision for Medicine. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Interferences in Immunoassay. The National Center for Biotechnology Information. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • (S)-(+)-1-Cyclohexylethylamine. PubChem. [Link]

  • Cyclohexylethylamine Properties Overview. Ontosight AI. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established best practices for the disposal of aliphatic amine compounds and are supported by authoritative sources in chemical safety and waste management.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, splash goggles or safety glasses, and a standard lab coat to protect against accidental skin and eye contact.[1] In case of splashes, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

Handling and Storage: Store 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[3][4] Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[5]

Hazard Profile and Chemical Properties

To facilitate safe handling and disposal, the following table summarizes the anticipated properties and hazards of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride based on analogous compounds.

PropertyAnticipated Value/CharacteristicRationale/Source Analogy
Appearance White to off-white solidTypical for amine hydrochloride salts.
pH Acidic (in aqueous solution)Hydrochloride salt of a weak base.
Hazards Likely skin and eye irritant.[1][2] May be harmful if swallowed or inhaled.[6]General properties of aliphatic amines and their salts.[5]
Incompatibilities Strong oxidizing agents, strong acids, and bases.[5]Common for amine compounds.
Combustion Products May produce toxic fumes of nitrogen oxides and hydrogen chloride upon combustion.[1]Expected decomposition products for a chlorinated organic amine.

Step-by-Step Disposal Protocol

The proper disposal route for 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is contingent on whether it is contaminated and the quantity to be disposed of. Adherence to your institution's specific waste disposal policies and local regulations is paramount.[1]

Part 1: Waste Segregation and Containerization
  • Waste Identification: Determine if the waste is pure, unadulterated 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride or if it is mixed with other solvents or reagents. This is a critical first step as it dictates the appropriate waste stream.

  • Segregation: Never mix amine waste with incompatible chemical waste streams, such as strong acids, bases, or oxidizers.[7][8] Chemical wastes should be segregated by hazard class to prevent dangerous reactions.

  • Container Selection: Use a dedicated and clearly labeled waste container made of a compatible material. High-density polyethylene (HDPE) containers are generally suitable for amine waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride," and the approximate concentration if in solution.[7] Ensure the label also indicates the associated hazards (e.g., "Irritant").

Part 2: Disposal of Uncontaminated and Contaminated Waste

Uncontaminated (Pure) Compound: For unused or expired pure 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride, the preferred method of disposal is through a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Contaminated Waste: If the 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is part of a reaction mixture or is contaminated with other solvents, it must be treated as hazardous waste. The entire mixture should be collected in a properly labeled, compatible container and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste management facility.

Part 3: Spill Cleanup and Decontamination

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[9]

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a spill pillow.[10][11] For solid spills, carefully sweep the material to avoid generating dust.[1]

  • Neutralization (for Aliphatic Amines): Some general procedures for aliphatic amine spills suggest the application of sodium bisulfite.[11]

  • Collection and Disposal: Collect the absorbed material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.[10][9]

  • Decontamination: Clean the spill area thoroughly. Some decontamination solutions for aromatic amines contain glutaraldehyde; however, for aliphatic amines, a thorough wash with soap and water after the initial cleanup is generally sufficient.[12] Always re-check the area to ensure complete decontamination.[12]

Part 4: Disposal of Empty Containers

Empty containers that once held 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride must also be disposed of properly.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent) that can dissolve the chemical residue.[7]

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.

  • Deface Label and Dispose: Once the container is thoroughly cleaned and the original label is defaced, it may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride waste.

DisposalWorkflow Disposal Decision Workflow for 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride Start Identify Waste Containing 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride IsContaminated Is the waste mixed with hazardous chemicals? Start->IsContaminated TreatHazardous Treat as Hazardous Waste: Follow institutional hazardous waste disposal procedures. IsContaminated->TreatHazardous Yes Containerize Containerize in a labeled, compatible container. IsContaminated->Containerize No (Pure Compound) TreatHazardous->Containerize Store Store in a designated satellite accumulation area. Containerize->Store ContactEHS Contact EHS or licensed waste contractor for disposal. Store->ContactEHS

Caption: Workflow for the proper disposal of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride waste.

Regulatory Compliance

The disposal of all chemical waste, including 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride, is strictly regulated. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with federal, state, and local regulations.[14]

This guide is intended to provide a framework for the safe and compliant disposal of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride. Always consult your institution's specific safety protocols and the most current regulatory guidelines. By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

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